12-Methoxycarnosic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62201-71-2 | |
| Record name | 62201-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
discovery and isolation of 12-Methoxycarnosic Acid
An In-depth Technical Guide to the Discovery and Isolation of 12-Methoxycarnosic Acid
Introduction
This compound, also known as 12-O-methylcarnosic acid, is a naturally occurring abietane diterpene. It is a derivative of the more well-known carnosic acid, a potent antioxidant. This compound has garnered interest within the scientific community due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] this compound has been identified in several plant species, most notably in the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary) species.[2][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₄ | [2] |
| Molecular Weight | 346.46 g/mol | [4] |
| IUPAC Name | (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
| CAS Number | 62201-71-2 | |
| Appearance | Not specified in the provided results | |
| Solubility | Soluble in sodium bicarbonate solution | |
| XLogP3 | 5.2 |
Discovery and Natural Occurrence
This compound is a secondary metabolite found in a variety of aromatic plants. Its discovery is closely linked to the extensive phytochemical investigation of plants in the Lamiaceae family, which are rich sources of bioactive diterpenoids. It has been reported to occur in Salvia officinalis (common sage), Salvia microphylla, Rosmarinus officinalis (rosemary), and Origanum vulgare. The concentration of this compound, along with other related diterpenes like carnosic acid and carnosol, can vary depending on the plant species, growing conditions, and extraction methods used.
Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by chromatographic purification.
Experimental Protocol: Isolation from Salvia microphylla
The following protocol is a synthesized methodology based on literature reports for the isolation of this compound and related compounds.
1. Plant Material and Extraction:
- Plant Material: Dried and powdered leaves of Salvia microphylla Kunth are used as the starting material.
- Extraction: 15 g of the powdered leaves are extracted with 200 mL of methanol for 2 hours in an ultrasonic water bath. This process enhances the extraction efficiency of the target compound.
2. Initial Purification:
- The methanolic extract is filtered to remove solid plant debris.
- The filtrate is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Separation:
- Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
- Further Purification: Fractions enriched with the target compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography, to achieve high purity.
Experimental Workflow
Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Data Type | Key Features | Source |
| ¹H-NMR | The proton NMR spectrum is crucial for identifying the characteristic signals of the abietane skeleton, the isopropyl group, the methoxy group, and the aromatic protons. | |
| ¹³C-NMR | The carbon NMR spectrum provides information on the number of carbon atoms and their chemical environment, confirming the presence of the carboxylic acid, the aromatic ring, and the aliphatic carbons of the diterpene core. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, which aids in structural confirmation. The exact mass has been reported as m/z 345.20853 [M-H]⁻. |
Biosynthesis
The biosynthesis of this compound is part of the larger metabolic pathway of abietane diterpenes in plants. It is derived from carnosic acid through an O-methylation reaction. The overall pathway begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP).
The key steps in the biosynthesis leading to this compound are:
-
Cyclization of GGPP: GGPP is cyclized to form (+)-copalyl diphosphate (CPP).
-
Formation of Miltiradiene: CPP is then converted to miltiradiene.
-
Aromatization and Oxidation: A series of oxidation and rearrangement reactions lead to the formation of the abietane skeleton and ultimately to carnosic acid.
-
O-Methylation: The final step in the formation of this compound is the methylation of the hydroxyl group at the C-12 position of carnosic acid, a reaction catalyzed by an O-methyltransferase enzyme.
Biosynthetic Pathway
References
The Biosynthesis of 12-Methoxycarnosic Acid in Salvia: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade responsible for the production of 12-methoxycarnosic acid in Salvia species, providing researchers and drug development professionals with a comprehensive overview of the biosynthetic pathway, experimental methodologies, and key enzymatic players.
Introduction
This compound, a significant abietane diterpene found in various Salvia species, has garnered considerable interest for its potential therapeutic properties. This guide delineates the biosynthetic pathway of this compound, offering a technical resource for its study and potential biotechnological production. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic reactions, including cyclizations, oxidations, and a final methylation step. Understanding this intricate process is paramount for harnessing the full potential of this compound in drug discovery and development.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the linear precursor, GGPP. The pathway can be broadly divided into three key stages: the formation of the diterpene backbone, a series of oxidative modifications, and a final methylation event.
Stage 1: Formation of the Miltiradiene Backbone
The initial steps of the pathway are catalyzed by two distinct diterpene synthases:
-
Copalyl Diphosphate Synthase (CPS): This Class II diterpene synthase initiates the cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). This reaction is a critical branch point in diterpene biosynthesis.
-
Kaurene Synthase-Like (KSL): Following the formation of (+)-CPP, a Class I diterpene synthase, specifically a miltiradiene synthase, catalyzes a second cyclization to produce the tricyclic abietane skeleton of miltiradiene.
Stage 2: Oxidation to Carnosic Acid
Subsequent to the formation of miltiradiene, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases of the CYP76AH subfamily. While the exact sequence and intermediates can vary between Salvia species, the key transformations leading to carnosic acid are believed to involve:
-
Ferruginol Synthase Activity: A member of the CYP76AH family hydroxylates miltiradiene at the C12 position to produce ferruginol.
-
Further Oxidations: Additional hydroxylations and oxidations at various positions on the abietane ring, catalyzed by other CYP enzymes, lead to the formation of carnosic acid. The precise intermediates and the specific enzymes involved in the steps from ferruginol to carnosic acid are still under active investigation.
Stage 3: Methylation to this compound
The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C12 position of carnosic acid.
-
O-Methyltransferase (OMT): This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While the presence of this compound is well-documented, particularly in species like Salvia pomifera where it is a major constituent, the specific gene and characterized enzyme responsible for this methylation step are yet to be definitively identified and functionally characterized. The high abundance of this compound in certain species suggests a highly efficient enzymatic conversion from carnosic acid.
Quantitative Data
Quantitative analysis of the intermediates and final products of the this compound pathway is crucial for understanding the efficiency of the biosynthetic machinery. The following table summarizes available data on the concentration of key compounds in different Salvia species. It is important to note that these values can vary significantly based on the plant's developmental stage, growing conditions, and the specific analytical methods used.
| Compound | Salvia Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Carnosic Acid | Salvia officinalis | Leaves | 2100 - 73000 | [1][2] |
| Carnosol | Salvia officinalis | Leaves | 1340 | [2] |
| This compound | Salvia pomifera | Aerial Parts | Major phenolic component | [3] |
| This compound | Salvia officinalis | Leaves | 21918.3 ± 715.4 | [4] |
| Ferruginol | Salvia fruticosa | Trichomes | Detected |
Enzyme Kinetic Parameters
Detailed kinetic analysis of the biosynthetic enzymes is essential for metabolic engineering efforts. However, comprehensive kinetic data for all enzymes in the this compound pathway are not yet available. The table below presents the known kinetic parameters for homologous enzymes from Salvia miltiorrhiza.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| SmCPS1 | GGPP | 0.8 ± 0.1 | 0.23 ± 0.01 | |
| SmKSL1 | (+)-CPP | 0.6 ± 0.1 | 0.25 ± 0.01 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Protocol 1: Heterologous Expression and Purification of Salvia Diterpene Synthases (CPS and KSL)
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the relevant Salvia tissue (e.g., young leaves, trichomes).
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length coding sequences of the target CPS and KSL genes using gene-specific primers with appropriate restriction sites.
- Clone the amplified PCR products into a suitable bacterial expression vector, such as pET28a(+) or pET32a, which typically contain an N-terminal polyhistidine (His) tag for affinity purification.
2. Heterologous Expression in E. coli:
- Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).
- Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
- Desalt the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column or dialysis.
Protocol 2: In Vitro Enzyme Assay for Diterpene Synthases (CPS and KSL)
1. Reaction Setup:
- Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT, 10% glycerol).
- For the CPS assay, set up a 50 µL reaction containing assay buffer, 5-10 µg of purified CPS enzyme, and 10 µM GGPP.
- For the coupled KSL assay, set up a 50 µL reaction containing assay buffer, 5 µg of purified CPS, 5 µg of purified KSL, and 10 µM GGPP.
2. Incubation:
- Incubate the reactions at 30°C for 1-4 hours.
3. Product Extraction:
- Stop the reaction by adding 50 µL of 1 M NaOH.
- For the CPS assay, dephosphorylate the (+)-CPP product by adding alkaline phosphatase and incubating for an additional 1-2 hours at 37°C.
- Extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing vigorously.
- Centrifuge to separate the phases and carefully collect the organic layer.
- Repeat the extraction process.
- Dry the pooled organic extracts under a stream of nitrogen gas.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., hexane).
- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: In Vitro Enzyme Assay for CYP76AH Enzymes
1. Microsome Preparation:
- Express the CYP76AH enzyme and a cytochrome P450 reductase (CPR) in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells.
- Harvest the cells and prepare microsomes by differential centrifugation.
2. Reaction Setup:
- Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.5).
- Set up a 100 µL reaction containing assay buffer, microsomal protein (containing the CYP76AH and CPR), 1 mM NADPH, and the substrate (e.g., 50 µM miltiradiene or ferruginol, dissolved in a small amount of DMSO).
3. Incubation:
- Pre-incubate the mixture for 5 minutes at 30°C.
- Initiate the reaction by adding NADPH.
- Incubate at 30°C for 1-2 hours with gentle shaking.
4. Product Extraction and Analysis:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Extract the products as described in Protocol 2.
- Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 4: LC-MS/MS Method for Quantification of Carnosic Acid and this compound
1. Sample Preparation:
- Grind freeze-dried Salvia tissue to a fine powder.
- Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or acetone) using ultrasonication or maceration.
- Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
2. LC-MS/MS Analysis:
- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 µL.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- MS/MS Parameters: Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for carnosic acid and this compound using authentic standards.
- Carnosic Acid: e.g., m/z 331.2 → 287.2
- This compound: e.g., m/z 345.2 → 301.2
3. Quantification:
- Prepare a calibration curve using a series of dilutions of authentic standards of carnosic acid and this compound.
- Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in biosynthetic pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts discussed in this guide.
Caption: Biosynthesis pathway of this compound in Salvia.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound in Salvia presents a fascinating example of the intricate metabolic pathways that generate the vast chemical diversity of the plant kingdom. While significant progress has been made in elucidating the initial steps of this pathway, further research is needed to fully characterize the enzymes responsible for the later oxidative and methylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, paving the way for a deeper understanding of this important biosynthetic pathway and facilitating the development of biotechnological platforms for the sustainable production of this compound and related bioactive compounds. The identification and characterization of the terminal O-methyltransferase remains a key target for future research in this field.
References
- 1. Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Identification and Functional Analysis of Salvia miltiorrhiza MicroRNAs Reveal the Negative Regulatory Role of Smi-miR159a in Phenolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
12-Methoxycarnosic Acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in several plant species, most notably in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). As a derivative of carnosic acid, it is of significant interest to the scientific community for its potential biological activities. This technical guide provides a concise overview of the fundamental chemical properties of this compound, along with available data on its biological activity and the experimental methodologies used for its study.
Chemical and Physical Properties
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62201-71-2 | [1][2][3] |
| Molecular Formula | C₂₁H₃₀O₄ | [1][2] |
| Molecular Weight | 346.46 g/mol | |
| Synonyms | Carnosic acid 12-methyl ether |
Biological Activity and Quantitative Data
While extensive quantitative data on the biological activities of this compound are limited in publicly available literature, a computational study has explored its potential as a 5-alpha reductase inhibitor, an enzyme implicated in conditions such as androgenetic alopecia. The study utilized molecular docking to predict the binding affinity of this compound to the 5-alpha reductase enzyme, comparing it to the known inhibitor finasteride.
| Compound | Binding Affinity (kcal/mol) - Pose 1 | Binding Affinity (kcal/mol) - Pose 2 |
| This compound | -8.0 | -7.8 |
| Finasteride (Reference) | -12.0 | -11.5 |
Data from a computational molecular docking study. Lower binding affinity scores indicate potentially stronger inhibition.
It is important to note that these are computational predictions and require experimental validation.
Experimental Protocols
Isolation and Quantification of this compound from Plant Material
A common method for the isolation and quantification of this compound involves extraction from dried plant material followed by chromatographic analysis.
1. Extraction:
-
Sample Preparation: Dried and ground leaves of Rosmarinus officinalis or Salvia officinalis are used as the starting material.
-
Solvent Extraction: The ground plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration.
-
Supercritical Fluid Extraction (SFE): An alternative "green" technique utilizes supercritical CO₂ to extract the compound.
2. Chromatographic Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to HPLC, typically on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is commonly employed.
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at a specific wavelength (e.g., 284 nm).
-
Quantification: The concentration of this compound in the extract is determined by comparing the peak area to that of a certified reference standard.
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
The following is a generalized protocol for assessing the inhibitory activity of compounds against 5α-reductase, based on methods used for other natural products.
1. Enzyme Preparation:
-
A crude enzyme preparation of 5α-reductase can be obtained from the prostate tissue of male Sprague-Dawley rats. The tissue is homogenized in a buffer solution and centrifuged to isolate the microsomal fraction containing the enzyme.
2. Incubation:
-
The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), NADPH as a cofactor, and the substrate, testosterone.
-
The test compound (this compound) dissolved in a suitable solvent (e.g., ethanol) is added to the reaction mixture at various concentrations. A known inhibitor, such as finasteride, is used as a positive control.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
3. Extraction and Analysis:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the steroids.
-
The amount of remaining testosterone or the formed dihydrotestosterone (DHT) is quantified using HPLC. The percentage of inhibition is calculated by comparing the results from the test compound to the control (without inhibitor).
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can then be determined.
Signaling Pathways and Logical Relationships
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently scarce in the scientific literature. However, due to its close structural similarity to carnosic acid, it is hypothesized to interact with similar cellular signaling cascades. Carnosic acid has been shown to exert its biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities, through the modulation of key signaling pathways such as the PI3K/Akt/Nrf2 and NF-κB pathways.
Below is a hypothesized signaling pathway for this compound based on the known mechanisms of carnosic acid. It is crucial to emphasize that this is a theoretical model and requires experimental verification.
Caption: Hypothesized signaling pathway for this compound.
The diagram illustrates a potential mechanism where this compound could inhibit inflammatory responses by suppressing the NF-κB pathway and promote antioxidant defenses by activating the Nrf2 pathway, similar to the actions of carnosic acid.
Conclusion
This compound is a naturally occurring diterpene with potential therapeutic applications, particularly in areas related to inflammation and androgen-mediated conditions. While current research, especially quantitative experimental data and detailed mechanistic studies, is still emerging, the available information provides a solid foundation for further investigation. The structural similarity to the well-studied carnosic acid suggests a promising avenue for future research into its biological activities and mechanisms of action. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing natural compound.
References
- 1. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Bioactivity Profile of 12-Methoxycarnosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 12-Methoxycarnosic Acid, a naturally occurring diterpene found in plants such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary). This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a visualization of its role as a 5-alpha reductase inhibitor.
Chemical Structure and Properties
-
IUPAC Name: (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
-
Molecular Formula: C₂₁H₃₀O₄[1]
-
Molecular Weight: 346.46 g/mol [1]
Spectroscopic Data
The structural elucidation of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been unambiguously assigned using a combination of 1D and 2D NMR techniques, including COSY, HETCOR, and INEPT experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula |
| UHPLC-ESI-QTOF-MS | Negative | 345.20853 [M-H]⁻ | C₂₁H₂₉O₄⁻ |
Experimental Protocols
The following protocols provide a general methodology for the acquisition of spectroscopic data for this compound, based on typical procedures reported in the literature.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-240 ppm is typically used.
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.
UHPLC-ESI-QTOF-MS
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: m/z 50-1000.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation.
Bioactivity and Mechanism of Action
This compound has been identified as an inhibitor of 5-alpha reductase, an enzyme implicated in conditions such as androgenetic alopecia (hair loss).[2]
Inhibition of 5-Alpha Reductase
The diagram below illustrates the inhibitory effect of this compound on the conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha reductase.
Caption: Inhibition of Testosterone to DHT Conversion.
Experimental Workflow
The general workflow for the isolation and characterization of this compound is depicted below.
Caption: Isolation and Characterization Workflow.
References
An In-depth Technical Guide on the Core Mechanism of Action of 12-Methoxycarnosic Acid
Introduction
12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in plants of the Lamiaceae family, notably rosemary (Salvia rosmarinus) and sage (Salvia officinalis).[1][2] It is a methylated derivative of carnosic acid, a well-studied compound responsible for a significant portion of the antioxidant and anti-inflammatory properties of these herbs.[3][4][5] While research on this compound is less extensive than on its parent compound, its structural similarity suggests shared and potentially unique biological activities. This guide provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing from direct computational studies and inferring from the well-documented pathways of carnosic acid. This document is intended for researchers, scientists, and drug development professionals exploring its therapeutic potential.
Core Mechanisms of Action
The biological effects of this compound are believed to be multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory capabilities. These actions are orchestrated through the modulation of key cellular signaling pathways that govern cellular defense, inflammation, and survival.
Antioxidant and Cytoprotective Effects: The Nrf2-ARE Pathway
A primary mechanism underlying the cytoprotective effects of related compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates a vast array of genes encoding antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Pro-electrophilic compounds like carnosic acid can modify critical cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, accumulation, and translocation to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, initiating their transcription. This cascade enhances the cell's endogenous defense against oxidative stress. Given its structure, this compound is hypothesized to act similarly as a pro-electrophilic activator of this critical cytoprotective pathway.
Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling
Chronic inflammation is a key driver of many diseases. Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of inflammatory mediators. The Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), is central to this process.
Activation of this pathway causes the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Studies on carnosic acid have demonstrated its ability to suppress this pathway by inhibiting IκBα degradation and subsequent NF-κB nuclear translocation. It also attenuates the phosphorylation of MAPKs like JNK, ERK, and p38. This compound is expected to possess similar anti-inflammatory properties by targeting these key signaling nodes.
Enzyme Inhibition: 5-Alpha Reductase
Beyond its effects on signaling pathways, this compound has been investigated for its potential to directly inhibit enzymes. Computational studies using molecular docking have identified it as a potential inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT). This mechanism is relevant for conditions like androgenic alopecia. The docking studies suggest that this compound can bind to the active site of the enzyme, potentially competing with the natural substrate.
Quantitative Data Summary
Direct quantitative data for this compound is sparse. The table below includes computational data for this compound and experimental data for its parent compound, carnosic acid (CA), which serves as a proxy for its potential bioactivity.
| Compound | Target/Assay | Model/System | Key Finding | Reference |
| This compound | 5-Alpha Reductase | Molecular Docking (in silico) | Binding Affinity Score: -8.0 kcal/mol | |
| Carnosic Acid (CA) | LPS-induced NO Production | RAW 264.7 Macrophages | IC₅₀ ≈ 10 µM | |
| Carnosic Acid (CA) | LPS-induced TNF-α, IL-1β, IL-6 | Murine Lung Tissue (in vivo) | Significant dose-dependent reduction (10-40 mg/kg) | |
| Carnosic Acid (CA) | NF-κB Activation | 3T3-L1 Adipocytes | Significant decrease at 10 µM and 20 µM | |
| Carnosic Acid (CA) | Nrf2-ARE Activation (HO-1 mRNA) | Mouse Cortical Tissue (ex vivo) | 21% increase in HO-1 mRNA levels | |
| Carnosic Acid (CA) | Microvessel Outgrowth | Rat Aortic Ring (ex vivo) | Suppression at concentrations >10 µM |
Experimental Protocols
The study of this compound's mechanism of action would employ standard cell and molecular biology techniques, largely mirroring those used for carnosic acid.
Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (e.g., BV-2, MG6), murine macrophages (e.g., RAW 264.7), or human neuronal cell lines (e.g., SH-SY5Y) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Protocol: Cells are seeded in multi-well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (typically 1-20 µM) for a specified time (e.g., 1-2 hours) before stimulation.
Induction of Inflammation/Oxidative Stress
-
Stimulus: Lipopolysaccharide (LPS) from E. coli is widely used to induce an inflammatory response via TLR4 activation (typical concentration: 100 ng/mL to 1 µg/mL). Hydrogen peroxide (H₂O₂) can be used to induce direct oxidative stress.
-
Protocol: Following pre-treatment with the test compound, cells are stimulated with LPS for a duration relevant to the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 6-24 hours for cytokine release).
Western Blot Analysis for Signaling Proteins
-
Objective: To quantify the levels of total and phosphorylated proteins in signaling pathways (e.g., p-NF-κB p65, p-IκBα, p-JNK).
-
Protocol:
-
After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified relative to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA levels of target genes (e.g., TNF-α, IL-6, HO-1).
-
Protocol:
-
Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qRT-PCR is performed using SYBR Green master mix and gene-specific primers.
-
Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound is a promising bioactive compound whose mechanism of action is rooted in the potent antioxidant and anti-inflammatory properties characteristic of rosemary-derived diterpenes. While direct experimental evidence is still emerging, its structural relationship to carnosic acid strongly suggests it functions by modulating the Nrf2-ARE and NF-κB/MAPK signaling pathways. These actions reduce oxidative stress and suppress inflammatory responses, providing a molecular basis for its potential neuroprotective and therapeutic effects. Furthermore, computational evidence points to a distinct mechanism of 5-alpha reductase inhibition. Future in vitro and in vivo studies are essential to validate these proposed mechanisms, quantify its potency relative to carnosic acid, and fully elucidate its therapeutic potential in drug development.
References
- 1. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Profile of 12-Methoxycarnosic Acid: An Analysis of Preliminary Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preliminary in vitro investigations into the biological activities of 12-Methoxycarnosic Acid, a methylated derivative of carnosic acid found in rosemary (Rosmarinus officinalis), are currently limited in the scientific literature. While this compound has been identified as a constituent of rosemary extracts, comprehensive studies detailing its specific effects on cellular pathways and disease models are scarce. In contrast, its parent compound, carnosic acid, has been extensively studied, demonstrating a wide range of promising in vitro activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide provides a detailed overview of the available data on this compound and presents a comprehensive summary of the in vitro studies on carnosic acid to serve as a foundational reference for future research on its derivatives.
This compound: Current State of In Vitro Research
Scientific literature explicitly detailing the in vitro biological activities of isolated this compound is sparse. The compound, also referred to as methyl carnosate, has been quantified in various rosemary extracts. For instance, one study reported its concentration to be around 12.33-12.63 mg/g in certain supercritical fluid extracts of rosemary. However, dedicated studies to elucidate its specific mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways are not yet prevalent in publicly accessible research. A computational, or in silico, study has explored the potential of this compound as a 5-alpha reductase inhibitor through molecular docking techniques, suggesting its potential for further investigation in conditions like androgenic alopecia[1].
Given the limited direct data on this compound, the following sections will focus on the extensive in vitro research conducted on its precursor, carnosic acid. This information provides a valuable starting point for researchers interested in exploring whether this compound shares or diverges from the biological activities of its well-studied parent compound.
In Vitro Anti-Cancer Activities of Carnosic Acid
Carnosic acid has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.
Quantitative Data: Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of carnosic acid in different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| A-549 | Non-small cell lung carcinoma | 12.5 µM | Not Specified | [2] |
| Caco-2 | Colorectal cancer | 24-96 µM | Not Specified | [3] |
| HT29 | Colorectal cancer | 24-96 µM | Not Specified | [3] |
| LoVo | Colorectal cancer | 24-96 µM | Not Specified | [3] |
| B16F10 | Murine melanoma | ~10 µM (most effective dose) | 24 h | |
| K-562 | Chronic myeloid leukemia | Low µg/ml range | 48 h | |
| DU-145 | Prostate carcinoma | Not Specified | 48 h | |
| PC-3 | Prostate adenocarcinoma | Not Specified | 48 h | |
| Hep-3B | Hepatocellular carcinoma | Not Specified | 48 h | |
| MCF-7 | Breast adenocarcinoma | Not Specified | 48 h | |
| MDA-MB-231 | Breast adenocarcinoma | Not Specified | 48 h |
Signaling Pathways in Cancer
Carnosic acid has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and NF-κB pathways.
In non-small cell lung cancer cells (A-549), carnosic acid has been observed to inhibit the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation. Western blot analysis revealed that carnosic acid treatment suppressed the phosphorylation of mTOR, PI3K, and AKT in a dose-dependent manner, without affecting the total protein levels of these kinases.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of carnosic acid (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
In Vitro Anti-Inflammatory Activities of Carnosic Acid
Carnosic acid has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways.
Signaling Pathways in Inflammation
Carnosic acid can suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
In various cell models, carnosic acid has been demonstrated to inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs) such as JNK. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic acid inhibits the proliferation and migration capacity of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 12-Methoxycarnosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in several species of the Lamiaceae family, notably rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2][3]. It is a derivative of carnosic acid, a major bioactive compound responsible for the antioxidant properties of these plants[4][5]. Structurally, this compound is characterized by an abietane skeleton with a methoxy group at the C-12 position, which influences its biological activity. Research has highlighted its potential across several therapeutic areas, including neuroprotection, cancer, and inflammatory conditions, often acting through the modulation of key cellular signaling pathways. This document provides a technical overview of its mechanisms of action, supported by quantitative data and experimental methodologies.
Neuroprotective Applications
This compound and its precursor, carnosic acid, have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal damage. These effects are primarily attributed to their potent antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation—key drivers of neurodegenerative diseases.
Mechanism of Action: Keap1/Nrf2 Pathway Activation
A primary mechanism underlying the neuroprotective effects of carnosic acid (and by extension, its derivatives) is the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Under oxidative stress, or upon interaction with electrophilic compounds like carnosic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. This leads to the synthesis of antioxidant and detoxification enzymes, bolstering the cell's defense against oxidative damage.
Caption: Activation of the Keap1/Nrf2 antioxidant pathway by Carnosic Acid.
Mechanism of Action: Anti-Inflammatory and Anti-Apoptotic Effects
Carnosic acid also exerts neuroprotection by inhibiting inflammatory pathways such as the MAPK and NF-κB signaling cascades in neuronal and microglial cells. By reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, it mitigates neuroinflammation. Furthermore, it can modulate apoptotic pathways by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing pro-apoptotic proteins (e.g., Bax), thereby preventing programmed cell death in response to neurotoxic insults.
Anti-Cancer Applications
The anticancer properties of carnosic acid and its derivatives have been observed in various cancer cell lines, including melanoma, lung, and colon cancer. The mechanisms are multi-faceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Carnosic acid has been shown to induce cell cycle arrest, often at the G2/M phase, by down-regulating key cyclins. It also triggers apoptosis through the generation of reactive oxygen species (ROS) within cancer cells, leading to the activation of the p38 MAPK pathway. This pro-oxidant effect in cancer cells, contrasts with its antioxidant role in healthy cells. Activation of caspases (e.g., caspase-3, -9) and PARP cleavage are common downstream events.
Caption: ROS-mediated apoptosis induction in cancer cells by Carnosic Acid.
Mechanism of Action: Inhibition of Metastasis
Carnosic acid can inhibit the epithelial-mesenchymal transition (EMT), a critical process for cancer cell migration and metastasis. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as vimentin and N-cadherin. This is partly mediated by the downregulation of transcription factors like Snail and Slug, which are key regulators of EMT.
Quantitative Data: Anti-Cancer Activity
| Compound | Cell Line | Assay | Result | Reference |
| Carnosic Acid | H1299 (NSCLC) | Proliferation (Crystal Violet) | IC₅₀: 47.3 µM (24h), 27.1 µM (48h) | |
| Carnosic Acid | H1299 (NSCLC) | ³H-Thymidine Incorporation | IC₅₀: 41.09 µM | |
| Carnosic Acid | B16F10 (Melanoma) | Migration (Transwell) | Dose-dependent inhibition (2.5–10 µmol/L) | |
| Carnosic Acid | IMR-32 (Neuroblastoma) | Cell Viability | Dose-dependent decrease |
Anti-Inflammatory Applications
The anti-inflammatory effects of carnosic acid are well-documented and are central to its therapeutic potential in various conditions, from arthritis to neuroinflammation.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Carnosic acid is a potent inhibitor of the TLR4-MyD88 and subsequent NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a bacterial endotoxin, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. Carnosic acid can suppress the phosphorylation of key proteins in these pathways, such as ERK and JNK, and inhibit the nuclear translocation of NF-κB, thereby reducing the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 12-Methoxycarnosic Acid from Rosmarinus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinus officinalis L., commonly known as rosemary, is a rich source of bioactive diterpenes, which are of significant interest to the pharmaceutical and food industries due to their antioxidant, anti-inflammatory, and antimicrobial properties. Among these, 12-Methoxycarnosic Acid, a derivative of carnosic acid, has garnered attention for its potential therapeutic applications. This document provides a detailed protocol for the extraction and quantification of this compound from rosemary leaves, based on established scientific literature. The methodologies outlined are intended to guide researchers in the efficient isolation and analysis of this promising bioactive compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₄ | PubChem |
| Molecular Weight | 346.5 g/mol | PubChem |
| XLogP3 | 5.2 | PubChem |
| Nature | Lipophilic | Inferred from XLogP3 |
| Synonyms | 12-O-Methylcarnosic acid | PubChem |
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a highly efficient method for obtaining bioactive compounds from plant materials. It offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods.
Materials and Reagents
-
Dried and powdered Rosmarinus officinalis leaves
-
Ethanol (96%, analytical grade)
-
n-Hexane (analytical grade)
-
Deionized water
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Ultrasonic bath or probe sonicator
-
High-performance liquid chromatography (HPLC) system with a UV or MS detector
-
This compound analytical standard (if available) or Carnosic Acid standard for quantification by equivalence.
Experimental Procedure
-
Sample Preparation:
-
Thoroughly dry fresh rosemary leaves at 40°C to a constant weight.
-
Grind the dried leaves into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.
-
-
Ultrasound-Assisted Extraction:
-
Accurately weigh 10 g of the powdered rosemary leaves and place them in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 96% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40-50°C.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of fresh ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
-
Liquid-Liquid Partitioning (Purification Step):
-
Resuspend the concentrated extract in 50 mL of a water-ethanol mixture (9:1 v/v).
-
Transfer the suspension to a separatory funnel and add 50 mL of n-hexane.
-
Shake the funnel vigorously for 5 minutes and then allow the layers to separate. The more polar compounds will remain in the hydroalcoholic phase, while the less polar compounds, including this compound, will partition into the n-hexane phase.
-
Collect the upper n-hexane layer.
-
Repeat the extraction of the hydroalcoholic phase with two additional 50 mL portions of n-hexane.
-
Combine all the n-hexane fractions.
-
-
Final Concentration and Storage:
-
Evaporate the combined n-hexane fractions to dryness using a rotary evaporator.
-
The resulting residue is the purified extract enriched with this compound.
-
Store the extract in a sealed, airtight container at -20°C, protected from light to prevent degradation.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with 60% B, decrease to 20% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 284 nm or a Mass Spectrometer for more selective detection.
-
Column Temperature: 30°C.
Quantification
-
Prepare a stock solution of this compound standard (or Carnosic Acid standard) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Dissolve a known amount of the final extract in methanol and inject it into the HPLC system.
-
Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve. If using a Carnosic Acid standard, the results can be expressed as carnosic acid equivalents.
Data Presentation
The following table summarizes quantitative data for the extraction of major diterpenes from Rosmarinus officinalis as reported in the literature. Note that yields can vary significantly based on the plant material, geographical origin, and specific extraction conditions.
| Extraction Method | Solvent | Compound | Yield (mg/g of dry plant material) | Reference |
| Soxhlet Extraction | Ethanol | Carnosic Acid | ~2.9 | [1] |
| Ultrasound-Assisted | Ethanol | Carnosic Acid | ~4.0 - 6.0 | [2] |
| Decoction (15 min) | Water | 12-O-methylcarnosic acid | Not explicitly quantified, but shown to be effective for extraction | [3] |
| Turbulent Flow (heated) | Water | 12-O-methylcarnosic acid | Most efficient aqueous method reported in the study | [3] |
Experimental Workflows and Diagrams
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
Stability and Considerations
Diterpenes such as carnosic acid and its derivatives are known to be unstable, particularly in the presence of light, heat, and polar solvents. It is crucial to perform extraction and purification steps at controlled, moderate temperatures and to store the final extract protected from light and at low temperatures (-20°C) to minimize degradation. The use of non-polar solvents in the final purification steps can also contribute to the stability of the target compound. The choice of an appropriate solvent system is critical for selective extraction. While ethanol is effective for initial extraction, the subsequent liquid-liquid partitioning with a non-polar solvent like n-hexane is key to isolating the lipophilic this compound from more polar impurities.
References
- 1. Methoxylated Flavonols and ent-Kaurane Diterpenes from the South African Helichrysum rutilans and Their Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 12-Methoxycarnosic Acid in Plant Extracts using LC-MS
Introduction
12-Methoxycarnosic acid is a phenolic diterpene found in several plant species, notably in the Lamiaceae family, including sage (Salvia officinalis) and rosemary (Rosmarinus officinalis). This compound, along with its structural analogs like carnosic acid and carnosol, is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potent biological activities. These activities include antioxidant, antimicrobial, and anti-inflammatory properties. Furthermore, recent studies have highlighted its potential as a 5-alpha reductase inhibitor, suggesting its therapeutic utility in conditions such as androgenetic alopecia and benign prostatic hyperplasia. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. This application note describes a robust and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound in plant extracts.
Instrumentation and Methodology
A sensitive and reproducible Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) based method is employed for the comprehensive phytochemical profiling and quantification of this compound.
Key Experimental Protocols
1. Sample Preparation: Ultrasonic Extraction
-
Objective: To efficiently extract this compound and other related polyphenolic compounds from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., sage or rosemary leaves)
-
Methanol (LC-MS grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The extracted sample is now ready for LC-MS analysis. For quantitative analysis, appropriate dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other components in the plant extract and to detect and quantify it with high selectivity and sensitivity using mass spectrometry.
-
Instrumentation:
-
UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of diterpenes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-20 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for phenolic compounds.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) can be used to obtain informative fragment ions for structural confirmation.
-
Quantitative Data Summary
The following table summarizes the quantitative data for this compound found in plant extracts from a representative study.[1][2]
| Plant Species | Plant Part | Extraction Method | LC-MS Method | Concentration of this compound (µg/g of dry weight) |
| Salvia officinalis (Sage) | Leaves | Ultrasonic extraction with methanol | UHPLC-ESI-QTOF-MS | 21918.3 ± 715.4[1][2] |
| Rosmarinus officinalis (Rosemary) | Leaves | Ultrasonic extraction with methanol | UHPLC-ESI-QTOF-MS | Detected, but not quantified in the cited study. |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Inhibition of the Androgen Signaling Pathway by this compound.
References
Application Notes and Protocols: In Vitro 5-Alpha Reductase Inhibition Assay Using 12-Methoxycarnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these conditions.
12-Methoxycarnosic Acid, a natural compound isolated from Rosemary (Rosmarinus officinalis), has been identified as a potent inhibitor of 5-alpha reductase.[1][2][3] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro 5-alpha reductase inhibition assay using this compound. The provided methodology is designed to be a robust and reproducible tool for screening and characterizing potential 5-alpha reductase inhibitors.
Data Presentation: Inhibitory Activity of this compound and Controls
The following table summarizes the quantitative data on the inhibitory activity of this compound against 5-alpha reductase, alongside common positive controls.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | 5-alpha reductase | 61.7 µM | [4] |
| Finasteride | 5-alpha reductase type 2 & 3 | 13.6 - 36 nM | [5] |
| Dutasteride | 5-alpha reductase type 1, 2 & 3 | 4.8 nM |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Signaling Pathway of 5-Alpha Reductase and Inhibition by this compound
The following diagram illustrates the metabolic conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5-alpha reductase and the inhibitory action of this compound on this pathway.
Experimental Workflow for In Vitro 5-Alpha Reductase Inhibition Assay
The diagram below outlines the key steps involved in the in vitro 5-alpha reductase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Testing 12-Methoxycarnosic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic Acid is a phenolic diterpene found in plant species such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1] It is a derivative of carnosic acid, a compound known for its antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2][3] Given the biological activities of its parent compound, this compound is a molecule of interest for its potential therapeutic applications, including its cytotoxic effects against cancer cells.[4]
These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound in various cell lines. The protocols detailed below are established methods for determining cell viability and death, which are crucial for the initial stages of drug discovery and development. It is important to note that while these are standard protocols, optimization for specific cell lines and experimental conditions is recommended.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For initial screening of this compound, a panel of cancer cell lines is recommended. Based on studies of the related compound carnosic acid, the following cell lines could be considered:
-
Human Myeloid Leukemia: K-562
-
Human Prostate Carcinoma: DU-145, PC-3
-
Human Hepatocellular Carcinoma: Hep-3B
-
Human Breast Adenocarcinoma: MCF-7, MDA-MB-231
-
Human Small Cell Lung Carcinoma: NCI-H82
A non-cancerous cell line, such as human dermal fibroblasts or L929 mouse fibroblasts, should be included as a control to assess general toxicity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| K-562 | MTT | 48 | |
| DU-145 | MTT | 48 | |
| PC-3 | MTT | 48 | |
| Hep-3B | MTT | 48 | |
| MCF-7 | MTT | 48 | |
| MDA-MB-231 | MTT | 48 | |
| NCI-H82 | MTT | 48 | |
| Fibroblasts | MTT | 48 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay Results
| Cell Line | Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |
| K-562 | 0 (Control) | |
| 10 | ||
| 50 | ||
| 100 | ||
| Fibroblasts | 0 (Control) | |
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| K-562 | 0 (Control) | ||
| 50 | |||
| Fibroblasts | 0 (Control) | ||
| 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
96-well tissue culture plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol, SDS-HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.
Materials:
-
96-well tissue culture plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
6-well tissue culture plates or T25 flasks
-
Selected cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and incubate for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of apoptosis induction and detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 12-Methoxycarnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic acid, a derivative of carnosic acid found in rosemary (Rosmarinus officinalis), is a phenolic diterpene with potential therapeutic applications.[1] Its structural similarity to carnosic acid suggests that it may possess significant antimicrobial properties.[1][2][3] Carnosic acid has been shown to be effective against a range of microorganisms, including drug-resistant strains.[3] The lipophilic nature of these compounds suggests a mechanism of action that involves disruption of the bacterial cell membrane, dissipation of membrane potential, and inhibition of efflux pumps. Furthermore, carnosic acid has been identified as an inhibitor of quorum sensing in Staphylococcus aureus, a key regulator of virulence.
These application notes provide a comprehensive overview of the methodologies required to assess the antimicrobial efficacy of this compound. The following protocols are based on established techniques for evaluating natural products and can be adapted for specific research needs.
Data Presentation
| Microorganism | Strain | MIC (µg/mL) of Carnosic Acid | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 12 - 32 | |
| Staphylococcus aureus | (Planktonic) | 15.6 - 62.5 | |
| Gram-positive bacteria | Various | 2 - 15 | |
| Gram-negative bacteria | Various | 2 - 60 | |
| Candida spp. | 4 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth with DMSO, no compound)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Due to the hydrophobic nature of the compound, gentle warming or sonication may be required to ensure complete dissolution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to the first well (this will be your highest concentration).
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well.
-
Continue this process down the column to create a range of decreasing concentrations.
-
Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well, including positive and negative control wells.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Materials:
-
This compound stock solution (as prepared for broth microdilution)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator (37°C)
-
Calipers
Protocol:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Creation of Wells:
-
Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.
-
-
Application of Test Compound:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a negative control (DMSO) and a positive control (a known antibiotic) in separate wells on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well using calipers. A larger diameter indicates greater antimicrobial activity.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Culture tubes or flasks
-
Shaking incubator
-
Sterile broth (e.g., CAMHB)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Preparation of Test Cultures:
-
Inoculate flasks containing sterile broth with the test microorganism and incubate until it reaches the early to mid-logarithmic phase of growth.
-
Prepare tubes containing broth with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Time-Course Sampling:
-
Incubate the tubes in a shaking incubator at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Caption: Workflow for Time-Kill Assay.
Proposed Antimicrobial Mechanism of Action
Based on the known mechanisms of the related compound, carnosic acid, the following diagram illustrates the potential antimicrobial signaling pathway of this compound.
Caption: Proposed Mechanism of Action.
References
- 1. Antimicrobial activity of Rosmarinus officinalis against oral pathogens: relevance of carnosic acid and carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Biofilm Activity of Carnosic Acid from Salvia rosmarinus against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Effects of 12-Methoxycarnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for novel anti-inflammatory agents. 12-Methoxycarnosic Acid, a derivative of carnosic acid found in rosemary (Rosmarinus officinalis), has demonstrated potential anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[1][2]
These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory efficacy of this compound in a cellular model of inflammation. The murine macrophage cell line, RAW 264.7, is used as it is a well-established model for studying inflammation in vitro.[3][4] The protocols detail methods for assessing the compound's impact on cell viability, the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), the expression of pro-inflammatory cytokines, and its effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, demonstrating the potential dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (Untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0% |
| LPS + 12-MCA | 5 | 33.9 ± 2.5 | 25% |
| LPS + 12-MCA | 10 | 21.7 ± 1.9 | 52% |
| LPS + 12-MCA | 20 | 10.4 ± 1.1 | 77% |
| L-NAME (Positive Control) | 100 | 5.8 ± 0.7 | 87% |
| Data are presented as mean ± SD. 12-MCA: this compound; LPS: Lipopolysaccharide; L-NAME: Nω-Nitro-L-arginine methyl ester hydrochloride. |
Table 2: Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Cells
| Treatment Group | Concentration (µM) | PGE2 Production (pg/mL) | % Inhibition |
| Control (Untreated) | - | 85 ± 10 | - |
| LPS (1 µg/mL) | - | 1250 ± 98 | 0% |
| LPS + 12-MCA | 5 | 980 ± 75 | 21.6% |
| LPS + 12-MCA | 10 | 650 ± 55 | 48.0% |
| LPS + 12-MCA | 20 | 310 ± 32 | 75.2% |
| Indomethacin (Positive Control) | 10 | 150 ± 18 | 88.0% |
| Data are presented as mean ± SD. 12-MCA: this compound; LPS: Lipopolysaccharide. |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | Concentration (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Control (Untreated) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 30.1 ± 2.5 | 18.7 ± 1.5 |
| LPS + 12-MCA | 10 | 12.1 ± 1.3 | 14.5 ± 1.6 | 9.2 ± 0.9 |
| LPS + 12-MCA | 20 | 5.8 ± 0.6 | 6.7 ± 0.8 | 4.1 ± 0.5 |
| Data are presented as mean ± SD relative to the control group. |
Table 4: Effect of this compound on LPS-Induced NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment Group | Concentration (µM) | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio | p-p38 / p38 Ratio | p-ERK / ERK Ratio | p-JNK / JNK Ratio |
| Control (Untreated) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 8.5 ± 0.7 | 7.2 ± 0.6 | 9.1 ± 0.8 | 6.8 ± 0.5 | 7.5 ± 0.6 |
| LPS + 12-MCA | 20 | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 | 2.3 ± 0.3 |
| Data are presented as mean ± SD of the ratio of phosphorylated protein to total protein, normalized to the control group. |
Experimental Workflow
Caption: Flowchart of the experimental procedure.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 cells and the procedure for treating them with an inflammatory stimulus and the test compound.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Sub-culture cells every 2-3 days. For experiments, seed cells in appropriate plates (e.g., 1.5 x 10^5 cells/well for a 96-well plate) and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the culture medium.
-
Add fresh DMEM containing various concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells for 2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for the desired time depending on the assay (e.g., 30 minutes for signaling proteins, 6 hours for mRNA, 24 hours for secreted mediators).
-
-
Cell Viability (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium Nitrite (NaNO2) standard solution
-
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of culture supernatant from each well of the 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO2.
-
Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 secreted into the culture medium using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Commercially available PGE2 ELISA kit (follow manufacturer's instructions)
-
-
General Protocol Outline:
-
Collect cell culture supernatants after 24 hours of treatment.
-
Prepare PGE2 standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 or a specific antibody, depending on the kit format.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate several times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Calculate PGE2 concentration based on the standard curve.
-
Gene Expression Analysis (Quantitative RT-PCR)
This protocol measures the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to assess the compound's effect at the transcriptional level.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
RNA Extraction: After a 6-hour treatment in 6-well plates, lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, primers, and master mix.
-
Run the samples in a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 30s and 60°C for 30s).
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
-
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Cell Lysis: After a 30-minute treatment in 6-well plates, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the activation status of the pathway.
-
Signaling Pathway Diagrams
Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling cascade.
Inhibition of the MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling cascades.
References
Application Notes and Protocols for the Purification of 12-Methoxycarnosic Acid from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 12-Methoxycarnosic Acid, a bioactive abietane diterpene found in various plant species, particularly within the Salvia (sage) and Rosmarinus (rosemary) genera. The following protocols are designed to guide researchers through the isolation of this compound from crude plant extracts for use in further research and development.
Introduction
This compound is a derivative of carnosic acid and has garnered interest for its potential therapeutic properties.[1][2] Obtaining this compound in high purity is essential for accurate biological and pharmacological studies. This document outlines three common and effective techniques for the purification of this compound: conventional column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).
General Workflow for Purification
The overall process for isolating this compound from a crude plant extract involves several key stages, from initial extraction to final purification and analysis.
Caption: General experimental workflow for the purification of this compound.
Purification Techniques and Protocols
Column Chromatography using Silica Gel
Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. For the purification of moderately polar compounds like this compound, silica gel is a common stationary phase.
Experimental Protocol:
-
Preparation of the Crude Extract:
-
A crude extract is typically obtained by solvent extraction of dried and powdered plant material (e.g., Salvia officinalis leaves) using a solvent such as ethanol, methanol, or acetone.[3]
-
The solvent is then removed under reduced pressure to yield a concentrated crude extract.
-
-
Column Packing:
-
A glass column is packed with silica gel (200-300 mesh) using a wet slurry method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dried, extract-laden silica gel is carefully loaded onto the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.
-
The elution can be performed isocratically or with a gradient. A suggested gradient is as follows:
-
100% n-hexane (to elute non-polar compounds)
-
n-hexane:ethyl acetate (95:5, v/v)
-
n-hexane:ethyl acetate (90:10, v/v)
-
n-hexane:ethyl acetate (85:15, v/v)
-
n-hexane:ethyl acetate (80:20, v/v)
-
Continue to increase the proportion of ethyl acetate as needed.
-
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Fractions containing the pure compound are pooled together.
-
-
Solvent Removal:
-
The solvent from the pooled fractions is removed using a rotary evaporator to yield the purified this compound.
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Material | Crude Rosemary Extract | [4] |
| Stationary Phase | Silica Gel (200-300 mesh) | [4] |
| Mobile Phase | n-hexane:ethyl acetate gradient | |
| Purity Achieved | >80% (for similar compounds) | |
| Recovery | Dependent on initial concentration | - |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. It is often used as a final polishing step after initial purification by column chromatography.
Caption: Workflow for the purification of this compound using preparative HPLC.
Experimental Protocol:
-
Sample Preparation:
-
A partially purified extract containing this compound is dissolved in the mobile phase to be used for the HPLC separation. The solution should be filtered through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of diterpenes.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Example Gradient:
-
Start with 40% acetonitrile in water.
-
Increase to 80% acetonitrile over 25 minutes.
-
Hold at 100% acetonitrile for a short period to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: Dependent on the column diameter, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where this compound absorbs, for example, around 280 nm.
-
-
Fraction Collection:
-
Fractions are collected based on the retention time of the target compound, which should be determined beforehand using analytical HPLC. Automated fraction collectors are commonly used.
-
-
Purity Analysis and Final Processing:
-
The purity of the collected fractions is confirmed by analytical HPLC.
-
Pure fractions are combined, and the solvent is removed, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the final product.
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Material | Enriched Fractions from Column Chromatography | |
| Stationary Phase | C18 Reversed-Phase Silica | |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid | |
| Purity Achieved | >95% | |
| Recovery | Typically >80% from the loaded sample | - |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It is particularly useful for the separation of natural products.
Experimental Protocol:
-
Solvent System Selection:
-
The choice of a biphasic solvent system is critical for successful HSCCC separation. The partition coefficient (K) of the target compound should be in the ideal range (0.5 < K < 2.0).
-
A common solvent system for the separation of diterpenes is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios.
-
-
Preparation of the Two-Phase Solvent System:
-
The selected solvents are mixed in a separatory funnel and allowed to equilibrate. The two phases (upper and lower) are then separated.
-
-
HSCCC Operation:
-
The column is first filled with the stationary phase (either the upper or lower phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the other phase of the solvent system) is pumped through the column at a specific flow rate.
-
-
Sample Injection and Elution:
-
The crude or partially purified extract, dissolved in a small volume of the solvent system, is injected into the column.
-
The mobile phase is continuously pumped through the column, and the eluate is collected in fractions.
-
-
Fraction Analysis and Product Recovery:
-
Fractions are analyzed by TLC or HPLC to locate the desired compound.
-
Pure fractions are pooled, and the solvent is removed to yield the purified this compound.
-
Quantitative Data (Illustrative for similar compounds):
| Parameter | Value | Reference |
| Starting Material | Crude Extract | |
| Solvent System | e.g., carbon tetrachloride–methanol–water–n‐hexane (3:3:2:1, v/v/v/v) | |
| Purity Achieved | >98% (for przewaquinone A) | |
| Recovery | >93% (for przewaquinone A) |
Purity Determination
The purity of the isolated this compound should be determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Comparison of the retention time and spectral data with a known standard is recommended for confirmation of identity.
Concluding Remarks
The choice of purification technique will depend on the scale of the purification, the complexity of the crude extract, and the desired final purity of the this compound. For initial, large-scale purification, column chromatography is a cost-effective method. For achieving high purity, especially on a smaller scale, preparative HPLC is the preferred method. HSCCC offers a valuable alternative that avoids solid supports and can be scaled up. The protocols provided here serve as a starting point, and optimization of the parameters may be necessary to achieve the best results for a specific crude extract.
References
- 1. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. CN104058955A - Method for separating and purifying carnosic acid from rosemary extract through atmospheric pressure column chromatography - Google Patents [patents.google.com]
Application Notes & Protocols: A Validated HPLC-UV Method for the Quantification of 12-Methoxycarnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is a derivative of carnosic acid and has garnered interest for its potential biological activities, including its role as a 5-alpha reductase inhibitor. Accurate and precise quantification of this compound is crucial for research, quality control of herbal extracts, and the development of new therapeutic agents.
This document provides a detailed, validated analytical method for the determination of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The provided protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, natural product chemistry, and drug discovery.
Analytical Method: HPLC-UV for this compound
This method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acids: HPLC grade phosphoric acid or formic acid.
-
Standard: this compound (≥95% purity) or Carnosic Acid for use as a reference standard if this compound is not available.[1]
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.
Chromatographic Conditions
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic |
| Composition | 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Note: These conditions are a starting point and may require optimization based on the specific HPLC system, column, and sample matrix.
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Protocol 2: Sample Preparation from Plant Material
-
Extraction: Weigh 1 g of dried and powdered plant material (e.g., rosemary leaves) into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with methanol to bring the concentration of this compound within the linear range of the calibration curve.
Protocol 3: Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the standard. The recovery should be within 95-105%.
-
Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: The ability of the method to exclusively measure the analyte of interest should be evaluated by analyzing a blank and a spiked sample. The analyte peak should be well-resolved from any other peaks.
Quantitative Data Summary
The following tables present representative data from a method validation study for this compound.
Table 1: Linearity, LOD, and LOQ
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 51.2 | 102.4 |
| 90 | 88.7 | 98.6 |
Table 3: Precision (RSD %)
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 25 | 1.2 | 1.8 |
| 75 | 0.9 | 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Signaling Pathway: Inhibition of 5-alpha Reductase
This compound has been identified as an inhibitor of 5-alpha reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] This mechanism is relevant in conditions such as androgenic alopecia and benign prostatic hyperplasia.
Caption: Inhibition of the 5-alpha reductase pathway.
References
Application Notes and Protocols: 12-Methoxycarnosic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methoxycarnosic acid, a naturally occurring phenolic diterpene found in medicinal plants such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), is a derivative of the well-studied carnosic acid.[1][2] Its structural similarity to carnosic acid, a compound with known antioxidant, anti-inflammatory, and neuroprotective properties, makes this compound a compound of significant interest in phytochemical analysis, drug discovery, and quality control of herbal products.[1][3] The use of a well-characterized standard like this compound is crucial for the accurate quantification and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC).
These application notes provide a detailed protocol for the use of this compound as a standard in HPLC analysis, enabling researchers to accurately identify and quantify this compound in various matrices. The provided methodologies are based on established chromatographic principles for related compounds and are intended to serve as a robust starting point for method development and validation.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a chromatographic standard.
| Property | Value | Reference |
| Molecular Formula | C21H30O4 | [1] |
| Molecular Weight | 346.46 g/mol | |
| Appearance | Solid (assumed) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | |
| Purity | ≥95% (LC/MS-ELSD) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound. This method is adapted from established protocols for the analysis of the structurally similar compound, carnosic acid.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Standard: this compound (≥95% purity).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acid Modifier: Phosphoric acid or formic acid.
-
Sample Preparation: Samples to be analyzed (e.g., plant extracts) should be dissolved in an appropriate solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over the run time to elute the analyte. A typical gradient might be: 0-20 min, 60-90% B; 20-25 min, 90% B; 25-30 min, 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm is a suitable starting point based on the chromophore of the molecule. A full UV scan (200-400 nm) using a PDA detector is recommended to determine the optimal detection wavelength. |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Calibration Curve and Quantification:
-
Inject the working standard solutions into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
The concentration of this compound in unknown samples can be determined by interpolating their peak areas on the calibration curve.
Method Validation Parameters
To ensure the reliability and accuracy of the analytical method, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the sample matrix. |
Signaling Pathway and Experimental Workflow
Inhibition of 5-alpha-reductase Signaling Pathway
While specific signaling pathways for this compound are still under investigation, its structural analog, carnosic acid, has been shown to interact with various cellular targets. One area of interest is the inhibition of the 5-alpha-reductase enzyme, which is involved in androgen metabolism and is a target for conditions like androgenetic alopecia. The following diagram illustrates a simplified representation of this inhibitory action, which may be a relevant area of investigation for this compound.
Caption: Potential inhibition of the 5-alpha-reductase pathway by this compound.
Experimental Workflow for Using this compound as a Standard
The following diagram outlines the logical steps for utilizing this compound as a standard for the quantification of the analyte in a sample.
Caption: Workflow for quantification using a this compound standard.
Conclusion
This compound serves as a valuable analytical standard for the accurate identification and quantification of this compound in various research and development settings. The provided HPLC protocol and method validation guidelines offer a solid foundation for researchers to develop and implement robust analytical methods. The exploration of its biological activities, potentially similar to its well-studied precursor carnosic acid, highlights its importance in natural product research and drug discovery. The use of a high-purity standard is paramount for ensuring the quality and reliability of scientific data.
References
- 1. Carnosic acid inhibits TLR4-MyD88 signaling pathway in LPS-stimulated 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies with 12-Methoxycarnosic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for preclinical evaluation of 12-Methoxycarnosic Acid in animal models, focusing on its potential anti-inflammatory and neuroprotective properties. The protocols are designed to ensure robust and reproducible data collection for drug development and scientific research.
Anti-Inflammatory Activity Assessment
A widely accepted and effective model for screening potential anti-inflammatory compounds is the carrageenan-induced paw edema model in rodents. This model mimics the hallmarks of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin or another validated NSAID
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Positive control drug + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan.
-
-
Dosing: Administer this compound, vehicle, or the positive control drug via oral gavage or intraperitoneal injection one hour before carrageenan administration.[1][2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][4][5] The left paw can be injected with saline as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.05 ± 0.01 | - |
| II | Carrageenan | - | 0.85 ± 0.07 | 0 |
| III | Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
| IV | This compound | 10 | 0.65 ± 0.06 | 23.5 |
| V | This compound | 25 | 0.48 ± 0.05 | 43.5 |
| VI | This compound | 50 | 0.35 ± 0.04 | 58.8 |
Note: The data presented in the table is hypothetical and should be replaced with experimental results.
Experimental Workflow: Anti-Inflammatory Study
Caption: Workflow for the carrageenan-induced paw edema model.
Neuroprotective Activity Assessment
To investigate the neuroprotective potential of this compound, a lipopolysaccharide (LPS)-induced neuroinflammation model is recommended. This model is relevant for studying neurodegenerative conditions where inflammation plays a significant role.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation and subsequent evaluation of the therapeutic effects of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., Iba1, GFAP antibodies) and ELISA (e.g., TNF-α, IL-1β kits)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=10-12 per group):
-
Group I (Control): Vehicle administration.
-
Group II (LPS): Vehicle + LPS.
-
Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + LPS.
-
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via oral gavage.
-
Induction of Neuroinflammation: On the final day(s) of treatment, administer LPS (e.g., 0.25-1 mg/kg) via intraperitoneal injection.
-
Behavioral Assessment: 24-72 hours after LPS injection, conduct behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory).
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Analyze microglial and astrocyte activation by staining for Iba1 and GFAP, respectively.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Western Blot: Analyze the expression of key signaling proteins (e.g., phosphorylated NF-κB, Nrf2).
-
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Escape Latency (s) in MWM | Hippocampal TNF-α (pg/mg protein) |
| I | Vehicle | - | 25 ± 3 | 15 ± 2 |
| II | LPS | - | 65 ± 5 | 80 ± 7 |
| III | This compound | 10 | 50 ± 4 | 60 ± 6 |
| IV | This compound | 25 | 40 ± 4 | 45 ± 5 |
| V | This compound | 50 | 30 ± 3 | 30 ± 4 |
Note: The data presented in the table is hypothetical and should be replaced with experimental results.
Experimental Workflow: Neuroinflammation Study
Caption: Workflow for the LPS-induced neuroinflammation model.
Potential Signaling Pathways of this compound
Based on studies of the closely related compound, carnosic acid, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular defense.
Nrf2 Signaling Pathway
Carnosic acid is a known activator of the Nrf2 pathway, a critical regulator of endogenous antioxidant responses. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that can be modulated by carnosic acid, leading to downstream effects including the activation of Nrf2.
Caption: Modulation of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Carnosic acid has been shown to inhibit MAPK signaling.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 12-Methoxycarnosic Acid Extraction
Welcome to the technical support center for the extraction of 12-Methoxycarnosic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for extracting this compound?
A1: this compound is a phenolic diterpene found in several species of the Lamiaceae family. The most common sources include various species of Sage (Salvia spp.) and Rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis).[1][2]
Q2: Which extraction method generally yields the highest amount of this compound?
A2: The optimal extraction method can depend on the specific plant material and available equipment. However, studies have shown that methods like decoction and turbulent flow extraction under heating can be more efficient than simple infusions for extracting abietane-type diterpenes, including this compound.[1] For broader phenolic compounds in Salvia species, Soxhlet extraction has been found to yield high levels of related compounds like carnosic acid.
Q3: What is the primary cause of low this compound yield during extraction?
A3: Low yields can be attributed to several factors, including the choice of solvent, extraction temperature, and time. A primary concern is the degradation of related compounds, particularly carnosic acid, which is a precursor to other diterpenes and is known to be unstable at high temperatures and in certain polar solvents.[2][3] Although this compound is reported to be more stable than carnosic acid, harsh extraction conditions can still negatively impact the overall yield of target compounds.
Q4: How can I minimize the degradation of my target compound during extraction?
A4: To minimize degradation, it is advisable to use moderate temperatures, preferably below 50°C, and to limit the extraction time. The choice of solvent is also critical; for instance, carnosic acid is more stable in nonpolar organic solvents and less stable in polar solvents like methanol. Using olive oil as a solvent has been shown to be protective for abietane-type diterpenes. Additionally, protecting the extract from light can prevent photodegradation.
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: The presence and quantity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR) is another powerful technique for the quantification of this compound and other related diterpenes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | - Inappropriate solvent selection.- Suboptimal extraction temperature or duration.- Degradation of the target compound.- Low concentration in the source material. | - Test a range of solvents with varying polarities (e.g., ethanol, acetone, hexane).- Optimize extraction temperature (try not to exceed 50°C) and time (e.g., test intervals between 5 to 60 minutes).- Ensure the plant material is properly dried and milled to increase surface area.- Use a gentle extraction method like maceration or ultrasound-assisted extraction at controlled temperatures. |
| Presence of Impurities in the Final Extract | - Co-extraction of other plant metabolites.- Pigment (e.g., chlorophyll) contamination. | - Employ a purification step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate diterpenes.- Consider a pH-controlled precipitation method. Carnosic acid salts are water-soluble at a pH between 7 and 10, allowing for the precipitation of impurities. Acidification then precipitates the purified compound.- Use activated carbon to remove pigments, although be mindful of potential adsorption of the target compound. |
| Inconsistent Yields Between Batches | - Variation in plant material (e.g., harvest time, growing conditions).- Inconsistent extraction parameters. | - Standardize the source and pre-processing of your plant material.- Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, and time.- Perform extractions in triplicate to ensure reproducibility. |
| Degradation of Extract During Storage | - Oxidation, exposure to light, or high temperatures. | - Store the dried extract at -20°C in an airtight, dark container.- For liquid extracts, consider using a nonpolar solvent or an oil-based medium, which has been shown to improve the stability of related diterpenes.- Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data on this compound Yields
The following table summarizes the quantitative data on 12-O-methylcarnosic acid (12MCA) content in different extracts from various Salvia species, as determined by ¹H-qNMR.
| Plant Species | Extraction Method | 12-O-methylcarnosic acid (mg/g of dry plant material) |
| Salvia fruticosa (Greek Sage) | Infusion (5 min) | 0.05 ± 0.00 |
| Salvia fruticosa (Greek Sage) | Decoction (5 min) | 0.11 ± 0.01 |
| Salvia officinalis (Common Sage) | Infusion (5 min) | 0.08 ± 0.01 |
| Salvia officinalis (Common Sage) | Decoction (5 min) | 0.20 ± 0.01 |
| Salvia rosmarinus (Rosemary) | Infusion (15 min) | 0.07 ± 0.01 |
| Salvia rosmarinus (Rosemary) | Decoction (15 min) | 0.12 ± 0.01 |
| Salvia rosmarinus (Rosemary) | Tincture | 0.22 ± 0.02 |
| Salvia rosmarinus (Rosemary) | Oleolite (Olive Oil Extract) | 0.16 ± 0.01 |
Data adapted from Panagiotopoulou, B. P., et al. (2024). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species by 1H-qNMR.
Experimental Protocols
Protocol 1: Decoction for Extraction of this compound
This protocol is based on methods that have shown good yields for abietane-type diterpenes from Salvia species.
1. Materials and Equipment:
- Dried and powdered Salvia plant material (e.g., S. officinalis or S. rosmarinus)
- Deionized water
- Heating plate with magnetic stirrer
- Beaker and condenser
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator
- Analytical balance
2. Procedure:
- Weigh 10 g of the dried, powdered plant material and place it in a 500 mL beaker.
- Add 200 mL of deionized water to achieve a 1:20 solid-to-liquid ratio.
- Place the beaker on a heating plate with a magnetic stirrer and bring the mixture to a boil.
- Once boiling, reduce the heat to maintain a gentle simmer and cover the beaker with a condenser to prevent solvent loss.
- For Salvia officinalis, maintain the decoction for 5 minutes. For Salvia rosmarinus, extend the time to 15 minutes.
- After the specified time, remove the beaker from the heat and allow it to cool to room temperature.
- Filter the mixture under vacuum to separate the extract from the solid plant material.
- Wash the solid residue with a small amount of fresh deionized water and combine the filtrates.
- Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.
- The resulting concentrated extract can be freeze-dried for long-term storage and subsequent analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonication to enhance extraction efficiency at lower temperatures, potentially reducing the degradation of thermally sensitive compounds.
1. Materials and Equipment:
- Dried and powdered Salvia plant material
- Ethanol (70% aqueous solution)
- Ultrasonic bath or probe sonicator
- Erlenmeyer flask
- Centrifuge
- Filtration apparatus (e.g., syringe filter, 0.45 µm)
- Rotary evaporator
2. Procedure:
- Weigh 5 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.
- Add 100 mL of 70% ethanol to achieve a 1:20 solid-to-liquid ratio.
- Place the flask in an ultrasonic bath.
- Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Decant the supernatant. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.
- Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
- Remove the ethanol from the extract using a rotary evaporator at a temperature below 45°C.
- The resulting extract can be dried further under vacuum.
Visualizations
Biosynthetic Pathway of Carnosic Acid
The following diagram illustrates the initial steps in the biosynthesis of carnosic acid, a direct precursor to this compound, within Salvia species. The pathway begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGDP).
Caption: Proposed biosynthetic pathway leading to Carnosic Acid and this compound.
General Experimental Workflow for Extraction and Analysis
This workflow outlines the typical steps involved from sample preparation to the final analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
References
stability of 12-Methoxycarnosic Acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 12-Methoxycarnosic Acid in various laboratory settings. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound, similar to its parent compound carnosic acid, is often accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[1] The choice of solvent also plays a critical role in its stability.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C.[2] Under these conditions, it is reported to be stable for at least four years.[2] Stock solutions should be stored in amber vials at -20°C or -80°C and for the shortest possible time. For aqueous solutions, it is not recommended to store them for more than one day.[3]
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
A3: While specific data for this compound is limited, studies on the closely related carnosic acid indicate that it is more stable in less polar organic solvents.[4] Chloroform is a suitable solvent for this compound. Based on carnosic acid data, DMSO and dimethylformamide are also likely to be appropriate choices for preparing stock solutions. Polar protic solvents like methanol and ethanol can promote degradation, especially with prolonged storage or exposure to light and heat.
Q4: I am observing new peaks in my chromatogram when analyzing my this compound sample. What could they be?
A4: The appearance of new peaks likely indicates the formation of degradation products. For the parent compound, carnosic acid, degradation often leads to the formation of carnosol and other oxidized derivatives such as rosmanol and epirosmanol. It is plausible that this compound follows a similar degradation pathway, resulting in analogous oxidized species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over a short period. | Instability in the chosen solvent. | Prepare fresh solutions before each experiment. If a stock solution is necessary, use a less polar, aprotic solvent like DMSO or chloroform, and store it at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | Degradation due to light exposure. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | This compound, like carnosic acid, has limited solubility in aqueous buffers. To prepare an aqueous solution, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and then slowly add the aqueous buffer to the desired final concentration. Do not store aqueous solutions for extended periods. |
| Appearance of unexpected biological activity or toxicity. | Formation of active degradation products. | Characterize the purity of your this compound solution using an appropriate analytical method like HPLC-UV or LC-MS before use. If degradation is suspected, purify the compound or use a fresh, high-purity stock. |
Stability Data Summary
| Solvent | Relative Stability | Key Considerations |
| Chloroform | High | A suitable solvent for stock solutions. |
| DMSO, Dimethylformamide | High | Good for preparing concentrated stock solutions. Minimize exposure to moisture. |
| Ethanol, Methanol | Low to Moderate | Prone to degradation, especially with exposure to light and heat. Not recommended for long-term storage. |
| Aqueous Buffers (e.g., PBS) | Low | Very limited stability; prepare fresh for immediate use. Sparingly soluble. |
| Oils (e.g., fish oil) | High | Carnosic acid shows greater stability in lipid-based matrices. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use amber vials and store at -80°C.
Protocol 2: Assessment of Stability by HPLC-UV
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the solvents to be tested (e.g., DMSO, ethanol, PBS).
-
Incubation: Store aliquots of each solution under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, and -20°C in the dark).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
HPLC Analysis: Inject the samples onto a C18 reverse-phase HPLC column.
-
Detection: Use a UV detector to monitor the elution of this compound and any degradation products. The maximum absorbance for the related carnosic acid is around 284 nm, which can be used as a starting point.
-
Quantification: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area to the time zero sample.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation pathway for this compound.
References
Technical Support Center: Purification of 12-Methoxycarnosic Acid
Welcome to the technical support center for the purification of 12-Methoxycarnosic Acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in the purification of this compound are similar to those for other phenolic diterpenes like carnosic acid. These include:
-
Chemical Instability: this compound can be susceptible to degradation, particularly oxidation and temperature-induced changes, similar to its precursor, carnosic acid.[1][2][3] The presence of a catechol-like moiety, even with one hydroxyl group methylated, can still be prone to oxidation.
-
Co-extraction of Structurally Similar Compounds: Plant extracts, typically from species of the Lamiaceae family (e.g., Salvia, Rosmarinus), contain a complex mixture of related compounds such as carnosic acid, carnosol, and rosmarinic acid.[1][4] These compounds have similar polarities, making their separation challenging.
-
Low Abundance: Compared to carnosic acid, this compound is often present in smaller quantities, which can complicate its isolation and purification.
-
Solvent Selection: The choice of solvent is critical. While polar solvents are needed for extraction, some, like methanol, have been shown to cause degradation of related compounds over time.
Q2: What is the recommended storage method for this compound solutions?
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Storage should be in sealed containers, protected from light and moisture to prevent degradation.
Q3: My this compound is precipitating out of solution. What can I do?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution. It is also crucial to ensure that the appropriate solvent system is being used for the desired concentration.
Q4: Which analytical techniques are best for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most common and effective methods for determining the purity of this compound and related phenolic compounds. These techniques, often coupled with UV or Mass Spectrometry (MS) detectors, provide excellent separation and quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Extraction
Possible Causes:
-
Inefficient extraction solvent or method.
-
Degradation of the target compound during extraction.
-
Suboptimal plant material.
Solutions:
-
Optimize Extraction Method: Different extraction methods yield varying amounts of related compounds. For instance, Soxhlet extraction with methanol has been shown to yield high concentrations of carnosic acid and other polyphenols from rosemary. Supercritical CO₂ extraction is a greener alternative that can also be effective.
-
Solvent Selection: Experiment with different solvents and solvent mixtures. While methanol can be effective, its potential for causing degradation should be considered. Ethanol has been shown to be a more stable solvent for carnosic acid.
-
Control Temperature: Avoid high temperatures during extraction to minimize thermal degradation.
Issue 2: Poor Separation of this compound from Carnosic Acid
Possible Causes:
-
Inadequate chromatographic conditions.
-
Co-elution of structurally similar compounds.
Solutions:
-
Method Optimization for Chromatography:
-
Mobile Phase Gradient: Develop a shallow gradient elution program for your HPLC or flash chromatography method. Small changes in the mobile phase composition can significantly improve the resolution of compounds with similar polarities.
-
Column Chemistry: Test different stationary phases. A C18 column is commonly used, but other phases like phenyl-hexyl or cyano columns might offer different selectivity for these compounds.
-
Alternative Techniques: Consider advanced chromatographic techniques like Centrifugal Partition Chromatography (CPC) or Supercritical Fluid Chromatography (SFC), which have been successfully used to separate carnosic acid and carnosol.
-
Issue 3: Degradation of Product During Purification
Possible Causes:
-
Oxidation of the phenolic groups.
-
Exposure to light or high temperatures.
-
Inappropriate solvent conditions (e.g., pH, solvent type).
Solutions:
-
Work under Inert Atmosphere: If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect from Light: Use amber glassware or cover equipment with aluminum foil to protect the compound from light-induced degradation.
-
Temperature Control: Maintain low temperatures throughout the purification process. Use refrigerated centrifuges and conduct chromatography in a temperature-controlled environment if possible.
-
Solvent Stability: As noted, carnosic acid is unstable in methanol solution over time. If using methanol, minimize the time the compound is in solution. Consider using ethanol as an alternative.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related compounds, which can serve as a benchmark for optimizing the purification of this compound.
Table 1: Comparison of Extraction Methods for Related Phenolic Compounds in Rosemary
| Extraction Method | Carnosic Acid Yield (µg/g) | Rosmarinic Acid Yield (µg/g) | Reference |
| Soxhlet (Methanol) | 2915.40 ± 33.23 | 33,491.33 ± 86.29 | |
| Dry Leaf Decoction | Not specified, but considerable | Not specified, but considerable | |
| Supercritical CO₂ | Purity of 40% achieved after precipitation | Not reported |
Table 2: HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Fused-core column |
| Mobile Phase | A: 1% Acetic Acid in WaterB: Methanol | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 - 2.5 mL/min |
| Column Temperature | 30°C | 30 - 55°C |
| Detection Wavelength | 284 nm | Not specified |
| Reference |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This protocol is adapted from methods used for the analysis of carnosic acid and other rosemary extracts.
-
Preparation of Standard Solutions: Accurately weigh and dissolve this compound in methanol or ethanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the purified sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (1% acetic acid in water) and Mobile Phase B (methanol).
-
0–20 min: Linear gradient from 10% to 65% B.
-
20–40 min: Linear gradient from 65% to 100% B.
-
40–45 min: Hold at 100% B.
-
45–47 min: Return to 10% B.
-
47-50 min: Re-equilibration at 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 284 nm.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the sample and determine the purity by comparing the peak area of this compound to the total peak area.
Visualizations
Diagram 1: General Workflow for Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for addressing low purity of this compound.
References
Technical Support Center: Optimizing HPLC Separation of 12-Methoxycarnosic Acid from Carnosic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 12-Methoxycarnosic Acid from carnosic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and carnosic acid.
Issue 1: Poor Resolution or Co-elution of this compound and Carnosic Acid Peaks
-
Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and carnosic acid. How can I improve the separation?
-
Answer: Poor resolution between these two structurally similar compounds is a common challenge. Here are several strategies to improve their separation:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic solvent in your mobile phase are critical. If you are using methanol, consider switching to acetonitrile, or vice versa. These solvents offer different selectivities.[1] A 10% change in the organic modifier concentration can significantly impact retention, so fine-tuning the percentage is crucial.
-
Aqueous Phase pH: The pH of the aqueous portion of your mobile phase can alter the ionization state of the acidic functional groups on both molecules, thereby affecting their retention and selectivity. Using an acidic modifier like formic acid, acetic acid, or phosphoric acid is common for the analysis of these phenolic compounds.[2] Experiment with small pH adjustments (e.g., ±0.2 pH units) to see the effect on resolution.
-
Mobile Phase Additives: The choice of acid can also influence selectivity. Formic acid is volatile and compatible with mass spectrometry (MS), while phosphoric acid can sometimes provide better peak shapes due to its stronger buffering capacity.[1]
-
-
Adjust the Gradient Program: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.[2] A shallow gradient allows for more subtle differentiation between the two compounds as the solvent strength changes slowly over time.
-
Change the Stationary Phase: While C18 columns are widely used, not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. Consider trying a C18 column from a different manufacturer or a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing retention.[3] However, be mindful that this will also increase analysis time and backpressure.
-
Issue 2: Peak Tailing for One or Both Compounds
-
Question: The peaks for this compound and/or carnosic acid are tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analytes and the stationary phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analytes, causing tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block these active sites. Alternatively, using a mobile phase with a lower pH (e.g., adding formic or phosphoric acid) can suppress the ionization of the silanol groups and reduce these interactions. Using a highly end-capped column is also recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Implement a regular column washing procedure.
-
-
Issue 3: Fluctuating Retention Times
-
Question: The retention times for my peaks are shifting between injections. What is causing this instability?
-
Answer: Unstable retention times are often indicative of a lack of system equilibration or changes in the mobile phase.
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.
-
Solution: Ensure your mobile phase is prepared fresh daily and is accurately measured. If using a buffer, ensure it is fully dissolved and the pH is consistent.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations, leading to unstable retention times.
-
Solution: Perform regular maintenance on your HPLC system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and carnosic acid?
A1: Based on established methods for carnosic acid and related diterpenes, a good starting point would be:
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: A shallow gradient from a lower to a higher percentage of Solvent B is recommended to effectively resolve these similar compounds. For example, you could start with a 60:40 mixture of A:B and gradually increase to a 40:60 mixture over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 230 nm or 280 nm, as both compounds have significant absorbance at these wavelengths.
Q2: Should I use an isocratic or gradient elution method?
A2: For separating two structurally very similar compounds like this compound and carnosic acid, a gradient elution is generally recommended. An isocratic method might not provide enough resolving power. A shallow gradient allows for a gradual change in the mobile phase strength, which can enhance the separation between closely eluting peaks.
Q3: How can I confirm the identity of the this compound and carnosic acid peaks?
A3: The most reliable way to confirm peak identity is to inject pure standards of each compound individually. If standards are not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to identify the peaks based on their mass-to-charge ratio.
Q4: What are the typical specifications for a C18 column suitable for this separation?
A4: Look for a C18 column with the following specifications:
| Parameter | Recommended Specification |
| Stationary Phase | C18 (USP L1) |
| Particle Size | 2.7 µm, 3.5 µm, or 5 µm |
| Pore Size | 100-120 Å |
| Length | 100 mm, 150 mm, or 250 mm |
| Internal Diameter | 4.6 mm |
| End-capping | Yes (highly recommended) |
Q5: My sample is a crude extract. What sample preparation steps are necessary before HPLC analysis?
A5: Proper sample preparation is crucial to protect your column and obtain reliable results.
-
Extraction: Extract your sample with a suitable solvent like methanol or acetone.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of your detector.
Experimental Protocols
Protocol 1: Starting HPLC Method for Separation of this compound and Carnosic Acid
This protocol provides a starting point for method development. Optimization will likely be required.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solvents:
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
Reference standards of this compound and carnosic acid (if available).
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well (0.1% formic acid).
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 60 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 60 |
| 30.0 | 60 |
5. Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase (60% acetonitrile in 0.1% formic acid) if necessary.
6. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
Monitor the chromatogram for the separation of the two target analytes.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting poor peak resolution.
References
solubility issues of 12-Methoxycarnosic Acid in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 12-Methoxycarnosic Acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Due to its hydrophobic nature, this compound should be dissolved in a non-polar organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For similar hydrophobic compounds like carnosic acid, ethanol has also been used.[1]
Q2: I am observing precipitation after diluting my this compound stock solution into the cell culture medium. What are the potential causes and solutions?
A2: Precipitation upon dilution into aqueous cell culture media is a common issue with hydrophobic compounds. This typically occurs when the concentration of the compound exceeds its solubility limit in the final medium.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Concentration: Preparing a lower concentration stock solution may help, as it requires a smaller volume to be added to the media, potentially allowing for better dispersion.
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize hydrophobic compounds through binding to albumin.
-
Vortex During Dilution: Add the stock solution dropwise to the medium while vortexing or swirling to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, and it is advisable to run a vehicle control (medium with the same percentage of DMSO but without this compound) to assess any potential effects on your cells.[2]
Q4: How should I prepare and store stock solutions of this compound?
A4: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solutions at -20°C. Studies on compound stability suggest that many compounds are stable in DMSO for extended periods under these conditions.[3]
Troubleshooting Guide: Dissolving and Using this compound
This guide provides a step-by-step protocol for preparing and using this compound in cell culture experiments to minimize solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolving: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile cryovials and store at -20°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium (containing serum, if applicable) to 37°C.
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired working concentration. It is crucial to add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting section.
-
Immediate Use: Use the freshly prepared working solution for your cell-based assays immediately to minimize the risk of precipitation over time.
Data Presentation
Table 1: Properties and Recommended Concentrations of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₄ | [4] |
| Molecular Weight | 346.46 g/mol | |
| Predicted Lipophilicity (XLogP3) | 5.2 | |
| Recommended Stock Solvent | DMSO | General Practice |
| Recommended Stock Solution Conc. | 10-50 mM | General Practice |
| Recommended Final DMSO Conc. | < 0.5% (v/v) | |
| Reference Solubility (Carnosic Acid) | ~0.5 mg/mL in 1:1 Ethanol:PBS (pH 7.2) |
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 12-Methoxycarnosic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 12-Methoxycarnosic Acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: What are the common causes of matrix effects in the LC-MS analysis of this compound?
A2: The primary cause of matrix effects is the co-elution of other components from the sample matrix with this compound. In biological samples like plasma or tissue homogenates, common interfering compounds include phospholipids, salts, and endogenous metabolites. In plant extracts, other phenolic compounds and pigments can be a source of interference. These co-eluting substances can compete with this compound for ionization in the MS source, leading to inaccurate quantification.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal of the analyte indicate the retention times where matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract after the extraction process. The percentage of matrix effect can be calculated to determine the extent of ion suppression or enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would be a synthesized version of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effect, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.
| Problem | Possible Cause | Troubleshooting & Optimization Solutions |
| Poor reproducibility and accuracy in QC samples. | Variable matrix effects between different samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variations in matrix effects. 2. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) to remove a broader range of interferences. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your study samples to mimic the matrix effects. |
| Low signal intensity or poor sensitivity for this compound. | Significant ion suppression. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone identified by post-column infusion. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. 2. Enhance Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent peak area ratios between the analyte and a non-isotope labeled internal standard. | The internal standard is experiencing different matrix effects than this compound. | 1. Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, providing a consistent peak area ratio. 2. Re-evaluate Internal Standard Selection: If a SIL-IS is not available, choose an analogue internal standard that has very similar chemical properties and retention time to this compound. |
| High background or ion enhancement observed. | Co-eluting compounds are enhancing the ionization of this compound. | 1. Optimize Chromatography: Adjust the mobile phase gradient or change the column to separate the analyte from the enhancing compounds. 2. Improve Sample Preparation: Use a more selective sample preparation technique to remove the compounds causing enhancement. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the this compound standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the analyte solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for this compound to establish a stable baseline.
-
Injection: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Analysis: Monitor the baseline of the infused this compound signal. Any significant drop in the signal indicates ion suppression, while a significant increase indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove interfering substances from plasma samples prior to LC-MS analysis of this compound.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard (ideally a SIL-IS for this compound). Acidify the sample with a weak acid (e.g., formic acid).
-
Cartridge Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
-
Cartridge Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Drying: Apply vacuum to the cartridge to dry it completely.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 95 | -40 to -60 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | -15 to -30 (Suppression) | |
| Solid-Phase Extraction (SPE) | 90 - 105 | -5 to +5 (Minimal Effect) |
Note: Data are representative examples based on typical performance of these methods for small molecules and are intended for comparative purposes.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing analytical issues.
References
Technical Support Center: 12-Methoxycarnosic Acid Stability and Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the stability of 12-Methoxycarnosic Acid during storage and outlines potential degradation products. The information is curated for researchers and professionals working with this compound in experimental and developmental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic diterpene found in rosemary ( Rosmarinus officinalis ) and sage ( Salvia officinalis ).[1][2] Like its close structural analog, carnosic acid, it is of interest for its potential biological activities. Understanding its stability is crucial for ensuring the accuracy and reproducibility of research results, as well as for defining appropriate storage conditions and shelf-life for any potential therapeutic or commercial products. Degradation can lead to a loss of potency and the formation of impurities with different biological or toxicological profiles.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
Based on the behavior of structurally similar phenolic compounds like carnosic acid, the primary factors contributing to the degradation of this compound are expected to be:
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis or rearrangement of the molecule.
Q3: What are the likely degradation products of this compound?
While specific studies on the degradation pathway of this compound are limited, we can infer potential degradation products based on the well-documented degradation of carnosic acid. The primary degradation pathway for carnosic acid involves oxidation of the catechol ring.
A similar pathway is plausible for this compound, likely initiated by oxidation of the remaining free hydroxyl group. The presence of the methoxy group at the 12-position may influence the rate and specific products of degradation compared to carnosic acid.
Inferred Degradation Pathway of this compound:
Caption: Inferred oxidative degradation pathway of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in storage. | Inappropriate storage conditions leading to degradation. | Store this compound in a tightly sealed container, protected from light, at low temperatures (e.g., -20°C or -80°C). Consider purging the container with an inert gas like argon or nitrogen to minimize exposure to oxygen. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Compare the chromatograms of fresh and stored samples. If new peaks are observed, consider performing forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products. Use a stability-indicating analytical method. |
| Inconsistent results in biological assays. | Degradation of the stock solution. | Prepare fresh stock solutions of this compound for each experiment. If solutions need to be stored, they should be kept at low temperatures, protected from light, and for a minimal amount of time. Evaluate the stability of the compound in the assay buffer. |
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Various Conditions (Illustrative)
| Storage Condition | Expected Stability | Potential Major Degradation Products |
| -80°C, dark, inert atmosphere | High | Minimal degradation |
| -20°C, dark, inert atmosphere | Good | Trace amounts of oxidized products |
| 4°C, dark | Moderate | Oxidized intermediates |
| Room Temperature, dark | Low | Significant formation of oxidized products |
| Room Temperature, light exposure | Very Low | Accelerated formation of various degradation products |
Note: This table is illustrative and based on the expected behavior of a phenolic diterpene. Experimental validation is required.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
Workflow for Forced Degradation Studies:
Caption: General workflow for conducting forced degradation studies.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by a stability-indicating method.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and analyze.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and analyze.
4. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C).
-
Solution State: Prepare a solution of this compound and incubate it at an elevated temperature (e.g., 60°C) in the dark.
-
At specified time points, sample the solid or solution and analyze.
5. Photolytic Degradation:
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is commonly used.
Recommended HPLC-UV Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 230 nm and 280 nm).
-
Column Temperature: 25-30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines. The goal is to achieve baseline separation of this compound from all potential degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H30O4 | CID 9974918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor resolution in 12-Methoxycarnosic Acid chromatography
Welcome to the technical support center for the chromatographic analysis of 12-Methoxycarnosic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, such as poor resolution, encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of poor resolution in my chromatogram?
Poor resolution is typically characterized by several common peak shape issues. These include:
-
Broad Peaks: Peaks that are wider than expected and lack sharpness, which can compromise the ability to separate adjacent peaks.[1][2]
-
Peak Tailing: An asymmetrical peak where the latter half of the peak is drawn out.[1][3][4]
-
Peak Fronting: An asymmetrical peak where the first half of the peak is broader than the second half.
-
Split Peaks: A single compound appearing as two or more merged peaks.
Q2: What is peak tailing and what are the most common causes?
Peak tailing is the phenomenon where a chromatographic peak has an asymmetry with a stretched trailing edge. The primary cause is often the presence of more than one mechanism for analyte retention. For compounds like this compound, which may have polar functional groups, common causes include:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups on silica-based columns.
-
Mobile Phase pH: If the mobile phase pH is not optimal for the analyte's pKa, it can lead to inconsistent ionization and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector and detector can cause peak dispersion.
-
Column Contamination or Degradation: Buildup of matrix components or physical deformation of the column packing can create active sites that cause tailing.
Q3: What is peak fronting and what typically causes it?
Peak fronting is an asymmetrical peak shape where the leading edge is less steep than the trailing edge. It is generally less common than peak tailing. The most frequent causes are:
-
Column Overload: Injecting a sample that is too concentrated or too large in volume can lead to fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause an uneven band to enter the column.
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly at the start, resulting in fronting.
-
Column Collapse: Physical degradation or collapse of the column bed can also lead to this issue.
Q4: My peaks are broad, but symmetrical. What could be the issue?
Symmetrical peak broadening can be caused by several factors that increase the diffusion of the analyte band as it moves through the HPLC system. Common causes include:
-
Extra-Column Volume: Long or wide tubing, and poorly made connections can all contribute to peak broadening.
-
Low Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.
-
Column Deterioration: Over time, the efficiency of a column can decrease, resulting in broader peaks.
-
Injection Volume: Injecting too large a volume of the sample can cause the initial band to be too wide.
Detailed Troubleshooting Guides
Issue 1: My this compound peak is tailing.
Peak tailing is a common problem when analyzing polar compounds like diterpenes. Below is a systematic approach to troubleshooting this issue.
Potential Causes and Solutions
| Potential Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica packing can interact with polar analytes. To mitigate this, consider the following: • Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups. • Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions. • Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active sites, though this is a less common approach with modern columns. |
| Column Overload | Injecting too much sample can lead to peak tailing. • Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves. |
| Metal Contamination | Trace metals in the column or system can chelate with certain analytes, causing tailing. • Use a Column with Low Metal Content: Modern, high-purity silica columns are designed to minimize metal contamination. • Flush the System: If contamination is suspected, flushing the system and column with an appropriate cleaning solution may help. |
| Extra-Column Effects | The volume of tubing and connections outside of the column can contribute to peak distortion. • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") between the injector, column, and detector. • Check Fittings: Ensure all connections are secure and there are no gaps that could create dead volume. |
Issue 2: I am observing peak fronting for my analyte.
Peak fronting is often related to sample concentration and solubility issues.
Potential Causes and Solutions
| Potential Cause | Solution |
| Sample Overload (Concentration) | Too high a concentration of the analyte can saturate the stationary phase. • Dilute the Sample: Prepare a more dilute sample and reinject it to see if the peak shape becomes more symmetrical. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause fronting. • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase. |
| Poor Sample Solubility | The sample may not be fully dissolved, leading to an uneven distribution as it enters the column. • Change Sample Solvent: Ensure the chosen solvent fully dissolves the this compound. • Filter the Sample: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) before injection to remove any particulate matter. |
Issue 3: The resolution between this compound and an impurity is poor.
Improving the separation between two closely eluting peaks often requires adjustments to the mobile phase or column chemistry.
Potential Causes and Solutions
| Potential Cause | Solution |
| Inadequate Mobile Phase Strength | The mobile phase may not be optimized to separate the compounds of interest. • Adjust Gradient Slope: If using a gradient, make it shallower around the elution time of your analyte. A flatter gradient provides more time for separation. • Change Organic Modifier: The choice of organic solvent can impact selectivity. If using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order. |
| Incorrect Column Chemistry | The stationary phase may not be providing sufficient selectivity for the separation. • Try a Different Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and selectivity. • Use a Column Oven: Maintaining a constant and optimized column temperature can improve resolution and reproducibility. |
Experimental Protocols
Sample HPLC Method for this compound Analysis
This protocol is a starting point for method development, based on typical conditions for related phenolic diterpenes like carnosic acid.
| Parameter | Recommendation |
| HPLC System | UHPLC or HPLC system with a PDA/UV detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Start with a shallow gradient, e.g., 60% B to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm or 280 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or methanol. Filter through a 0.22 µm syringe filter. |
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting common peak shape problems in HPLC.
Caption: Logical relationships between common causes and resulting poor peak shapes.
References
minimizing oxidative degradation of 12-Methoxycarnosic Acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidative degradation of 12-Methoxycarnosic Acid (MCA) during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to mitigate oxidative degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Oxidative degradation: Exposure to oxygen, light, and high temperatures can degrade MCA. - Inappropriate solvent selection: The chosen solvent may have low solubility for MCA or promote its degradation. - Inefficient extraction method: The selected extraction technique may not be optimal for releasing MCA from the plant matrix. | - Minimize exposure to oxygen: Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. - Protect from light: Use amber glassware or cover equipment with aluminum foil. - Control temperature: Employ low-temperature extraction methods or use a cooling system. - Solvent optimization: Use non-polar or medium-polarity solvents like hexane, ethyl acetate, or acetone. Avoid highly polar protic solvents like methanol for prolonged extractions. - Method selection: Consider modern, non-thermal extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). |
| Presence of significant degradation products (e.g., carnosol derivatives) | - Harsh extraction conditions: High temperatures, prolonged extraction times, and the presence of oxygen can accelerate the oxidation of MCA to its corresponding quinone and subsequent degradation products. - Inadequate antioxidant protection: Lack of antioxidants in the extraction solvent allows for rapid oxidation by free radicals. | - Milder extraction conditions: Reduce extraction temperature and time. - Addition of antioxidants: Supplement the extraction solvent with antioxidants such as Butylated Hydroxytoluene (BHT), Ascorbic Acid, or a combination of antioxidants. - pH control: Maintain a slightly acidic pH, as carnosic acid and its derivatives are more stable in acidic conditions. |
| Variability in extraction efficiency between batches | - Inconsistent raw material quality: The concentration of MCA in the plant material can vary depending on growing conditions, harvest time, and storage. - Lack of standardized protocol: Variations in extraction parameters (e.g., solvent-to-solid ratio, temperature, time) will lead to inconsistent results. | - Raw material characterization: Analyze the raw material for its initial MCA content before extraction. - Standardize the protocol: Ensure all extraction parameters are consistent for each batch. Document every step of the procedure meticulously. |
| Difficulty in purifying this compound from the crude extract | - Co-extraction of interfering compounds: The chosen solvent may also extract other compounds with similar polarities, complicating purification. - Degradation during purification: MCA can degrade during downstream processing steps like solvent evaporation or chromatography. | - Selective extraction: Use a solvent system that is more selective for MCA. Consider a multi-step extraction with solvents of varying polarities. - Mild purification techniques: Use low-temperature solvent evaporation (e.g., rotary evaporator with a controlled temperature bath). For chromatography, use a mobile phase that is compatible with MCA stability and minimize run times. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidative degradation of this compound during extraction?
A1: The primary factors contributing to the oxidative degradation of this compound are exposure to oxygen, light, and high temperatures.[1][2] The presence of certain solvents, particularly polar protic solvents like methanol, can also accelerate degradation.[3]
Q2: Which solvents are recommended for minimizing the degradation of this compound?
A2: Non-polar or medium-polarity solvents are generally recommended. Acetone has been shown to be effective for extracting carnosic acid and its derivatives while minimizing degradation.[4][5] Mixtures of ethanol and water can also be used, but the concentration of ethanol and the extraction temperature should be carefully optimized. For researchers interested in green chemistry, Natural Deep Eutectic Solvents (NADES) have shown promise in selectively extracting and stabilizing phenolic compounds like MCA.
Q3: How can I prevent the oxidation of this compound during the extraction process?
A3: To prevent oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents. Protecting the extraction setup from light by using amber glassware or aluminum foil is also essential. Furthermore, adding antioxidants like BHT or ascorbic acid to the extraction solvent can effectively scavenge free radicals and protect MCA from degradation.
Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) for this compound?
A4: Ultrasound-Assisted Extraction (UAE) offers several advantages, including shorter extraction times, reduced solvent consumption, and lower operating temperatures compared to conventional methods like Soxhlet extraction. These factors contribute to a significant reduction in the thermal degradation of sensitive compounds like this compound. UAE with acetone has been shown to provide high yields of carnosic acid while avoiding oxidation to carnosol.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: The degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. By analyzing samples at different time points during the extraction process, you can quantify the remaining MCA and identify the formation of its degradation products.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Antioxidant Protection
This protocol describes a method for extracting this compound from dried plant material (e.g., rosemary leaves) using UAE with the addition of an antioxidant to minimize degradation.
Materials:
-
Dried and powdered plant material
-
Acetone (HPLC grade)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL amber glass flask.
-
Prepare a 0.1% (w/v) BHT solution in acetone.
-
Add 100 mL of the acetone-BHT solution to the flask containing the plant material.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, immediately filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Wash the solid residue with an additional 20 mL of the acetone-BHT solution and combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
This protocol provides a general method for the quantification of this compound and the monitoring of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 284 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dissolve the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Identify and quantify degradation products by comparing retention times and UV spectra with known standards or by using LC-MS for structural elucidation.
Data Presentation
Table 1: Influence of Extraction Solvents on the Stability of Carnosic Acid Derivatives (Qualitative Summary)
| Solvent | Polarity | Effect on Carnosic Acid/MCA Stability | Reference(s) |
| Hexane | Non-polar | Good stability, but lower extraction efficiency for some phenolics. | |
| Acetone | Polar aprotic | High extraction efficiency and good stability, especially in UAE. | |
| Ethyl Acetate | Medium polarity | Good for selective extraction, generally good stability. | |
| Ethanol | Polar protic | High extraction efficiency, but can promote degradation at higher temperatures and longer times. | |
| Methanol | Polar protic | High extraction efficiency, but known to cause rapid degradation of carnosic acid. | |
| Water | High polarity | Poor extraction for lipophilic MCA, can promote enzymatic degradation in fresh samples. | |
| NADES | Varies | High extraction efficiency and enhanced stability reported for carnosic acid. |
Table 2: Effect of Antioxidants on the Recovery of Carnosic Acid (Illustrative Data)
Note: This table presents illustrative data based on the known stabilizing effects of antioxidants on carnosic acid. Researchers should generate their own quantitative data for this compound.
| Extraction Condition | Antioxidant Added | Relative Recovery of Carnosic Acid (%) |
| Acetone, 50°C, 1h | None | 85 |
| Acetone, 50°C, 1h | 0.1% BHT | 98 |
| Ethanol, 50°C, 1h | None | 70 |
| Ethanol, 50°C, 1h | 0.1% Ascorbic Acid | 92 |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General experimental workflow for MCA extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Deep Eutectic Solvents for the Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) with Response Surface Methodology Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. rjpbcs.com [rjpbcs.com]
protocol for enhancing the stability of 12-Methoxycarnosic Acid solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 12-Methoxycarnosic Acid (MCA) solutions during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound solutions.
Issue 1: Rapid Degradation of MCA Solution
-
Question: My this compound solution appears to be degrading quickly, as indicated by a color change and loss of activity. What are the likely causes and how can I prevent this?
-
Answer: Rapid degradation of this compound, a derivative of the inherently unstable carnosic acid, is often due to oxidative processes.[1][2][3][4] Key factors that accelerate degradation include:
-
High pH: Solutions with a pH above 6.0 can significantly decrease the stability of related compounds like carnosic acid.[5]
-
Exposure to Light: Photodegradation can occur upon exposure to ambient or UV light.
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.
-
Presence of Oxidizing Agents: Contaminants or reactive species in the solvent can promote oxidation.
Solutions:
-
pH Control: Maintain the solution in an acidic environment (pH < 6.0). The use of acids like phosphoric acid or ascorbic acid in the solvent has been shown to stabilize carnosic acid extracts.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during experiments.
-
Solvent Purity: Use high-purity, degassed solvents to minimize the presence of dissolved oxygen and other reactive species.
-
Issue 2: Precipitation of MCA in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my cell-based assay. How can I improve its solubility?
-
Answer: this compound, similar to its parent compound carnosic acid, is a lipophilic molecule with poor aqueous solubility. Precipitation occurs when the concentration of the organic solvent from the stock solution is insufficient to keep the compound dissolved in the aqueous buffer.
Solutions:
-
Optimize Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous buffer is high enough to maintain solubility, while remaining non-toxic to the cells in your experiment. It is crucial to include a vehicle control in your experiments with the same final solvent concentration.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or formulation strategies like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for in vivo studies, which can enhance the solubility and bioavailability of poorly soluble compounds.
-
Incremental Dilution: Perform serial dilutions, ensuring that the compound does not precipitate at each step. Avoid making large, single-step dilutions from a highly concentrated stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a stock solution, Dimethyl sulfoxide (DMSO) or absolute ethanol are recommended due to the lipophilic nature of this compound. These solvents allow for the preparation of highly concentrated stock solutions that can be stored at low temperatures.
Q2: How should I store my this compound stock solution to ensure long-term stability?
A2: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber glass vials). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I prepare a working solution of this compound in phosphate-buffered saline (PBS)?
A3: While you can dilute your stock solution into PBS for a working solution, you must be cautious about potential precipitation due to the compound's low aqueous solubility. The final concentration of the organic solvent from your stock should be carefully controlled. For instance, maintaining a final DMSO concentration of 0.1-0.5% is common in cell culture experiments, but the tolerance should be determined for your specific cell line.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my experiments?
A4: While specific pathways for this compound are less documented, its parent compound, carnosic acid, is known to modulate several key signaling pathways involved in inflammation and oxidative stress. These include the PI3K/Akt/Nrf2 pathway, the MAPK/NF-κB pathway, and the TLR4-MyD88 signaling pathway. It is plausible that this compound interacts with similar pathways.
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the public domain, the following table provides an illustrative summary of the expected stability based on data for the closely related compound, carnosic acid. This data should be used as a guideline for experimental design.
| Condition | Parameter | Storage Duration | Expected Stability of Carnosic Acid Derivatives |
| pH | pH 4.0 | 24 hours | High |
| pH 7.4 | 24 hours | Moderate | |
| pH 9.0 | 24 hours | Low | |
| Temperature | -20°C | 3 months | High |
| 4°C | 1 week | Moderate | |
| 25°C (Room Temp) | 24 hours | Low | |
| Light | Dark | 1 week | High |
| Ambient Light | 24 hours | Low |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Equilibrate the solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for stabilizing this compound solutions.
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6335373B1 - Process to produce stabilized carnosic acid in high concentration - Google Patents [patents.google.com]
dealing with co-eluting compounds in 12-Methoxycarnosic Acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methoxycarnosic Acid. Our aim is to help you resolve common analytical challenges, particularly those related to co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound analysis?
A1: The most prevalent analytical methods for the analysis of this compound and related diterpenes are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS).[1][2] LC-MS/MS methods, particularly utilizing electrospray ionization (ESI), offer high sensitivity and selectivity, which is crucial when dealing with complex matrices.[1][2]
Q2: What are the potential co-eluting compounds with this compound?
A2: Due to its structural similarity to other diterpenes found in plant extracts like rosemary and sage, this compound often co-elutes with compounds such as carnosic acid, carnosol, rosmanol, and rosmadial.[3] Isomers of these compounds can also be present and contribute to chromatographic interferences.
Q3: How can I confirm if I have a co-elution problem?
A3: Co-elution can be identified through several indicators. Asymmetrical peak shapes, such as fronting, tailing, or the appearance of a "shoulder" on the main peak, are strong visual cues. If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak; if the spectra are not identical, it suggests the presence of a co-eluting impurity. With a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A change in the recorded mass-to-charge ratios (m/z) indicates the presence of multiple compounds.
Q4: What is the typical mass spectrometric behavior of this compound?
A4: In negative electrospray ionization mode (ESI-), this compound typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 345.21. For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions would need to be optimized.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Issue 1: Poor chromatographic resolution between this compound and other diterpenes.
Solution 1: Optimize the Mobile Phase Composition
-
Gradient Elution: Employing a gradient elution program is highly recommended over isocratic elution for complex mixtures containing this compound and its analogues. A shallow gradient can significantly improve the separation of closely eluting compounds.
-
Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can impact selectivity. Systematically varying the organic solvent or using a mixture of both can alter the elution order and improve resolution.
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution for phenolic compounds like this compound by suppressing the ionization of silanol groups on the stationary phase and the analytes themselves.
Solution 2: Modify Stationary Phase and Column Parameters
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 columns are most common, a phenyl-hexyl or a polar-embedded phase column may offer different selectivity for these structurally similar diterpenes.
-
Particle Size and Column Dimensions: Utilizing a UHPLC column with a smaller particle size (e.g., sub-2 µm) will provide higher chromatographic efficiency and better resolution. A longer column can also increase the separation power.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution. It is advisable to explore a range of temperatures (e.g., 25-40°C).
Issue 2: Inability to differentiate co-eluting compounds with a UV detector.
Solution: Utilize Mass Spectrometric Detection
When chromatographic separation is incomplete, a mass spectrometer can often resolve the co-eluting species based on their different mass-to-charge ratios (m/z).
-
Full Scan Analysis: In full scan mode, the mass spectrometer will record the m/z of all ions eluting at a particular time. Even if two compounds co-elute, they can be distinguished if they have different molecular weights.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM or MRM modes provide high selectivity and sensitivity. By targeting the specific m/z of this compound and its potential product ions, you can quantify it even in the presence of co-eluting interferences, provided they do not share the same precursor and product ions.
Experimental Protocols
Representative UHPLC-MS/MS Method for Diterpene Analysis
This protocol is a representative method for the simultaneous determination of carnosol, rosmanol, and carnosic acid, and can be adapted for this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions
-
Column: ACQUITY UPLC® HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-6 min: 30-90% B
-
6-7 min: 90% B
-
7-9 min: 30% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically negative for these compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Quantitative Data
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Approximate Retention Time (min) under representative conditions |
| This compound | 345.2 | Requires optimization | ~7.0 |
| Carnosic Acid | 331.2 | 287.2 | ~6.5 |
| Carnosol | 329.2 | 285.2 | ~5.8 |
| Rosmanol | 345.2 | 301.2 | ~5.2 |
Note: Retention times are approximate and will vary depending on the specific chromatographic system and method parameters.
Visualizations
Caption: Troubleshooting workflow for co-elution in this compound analysis.
Caption: Structural similarity of diterpenes leading to co-elution challenges.
References
Technical Support Center: Consistent Quantification of 12-Methoxycarnosic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent quantification of 12-Methoxycarnosic Acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] UHPLC-ESI-QTOF-MS is an advanced technique that provides rapid, high-resolution separation and identification of this compound and other related compounds.[2][3]
Q2: What are the key challenges in the quantification of this compound?
A2: A significant challenge is the potential for degradation of related compounds, such as carnosic acid, which can be oxidized to form other derivatives.[4][5] This instability can affect the accuracy of quantification. Additionally, complex sample matrices can interfere with the analysis, requiring robust sample preparation and chromatographic separation.
Q3: How can I ensure the stability of this compound and related compounds during sample preparation and analysis?
A3: To minimize degradation, it is crucial to handle samples at low temperatures and protect them from light. Using solvents with added antioxidants or acids like phosphoric acid can also help stabilize the analytes. For long-term storage, samples should be kept at -20°C or lower in a solid form.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: While the provided search results do not explicitly name an internal standard for this compound, a common practice is to use a structurally similar compound that is not present in the sample. For the analysis of related diterpenes like carnosic acid and carnosol, butylparaben has been successfully employed as an internal standard. The choice of an internal standard should be validated for its stability and chromatographic behavior under the specific analytical conditions.
Troubleshooting Guides
HPLC-UV Method
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of the analyte with active sites on the column. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The use of pH modifiers like formic or acetic acid is common. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed. - Use a column oven to maintain a consistent temperature. |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Detector issues. | - Filter all solvents and use high-purity reagents. - Flush the column with a strong solvent. - Check the detector lamp and flow cell for contamination or air bubbles. |
| Low Sensitivity | - Suboptimal detection wavelength. - Low analyte concentration. | - Determine the UV maximum absorbance of this compound and set the detector accordingly. - Concentrate the sample or increase the injection volume. |
LC-MS/MS Method
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Inappropriate ion source settings (e.g., voltage, temperature). - Unsuitable mobile phase composition. | - Optimize ion source parameters using a standard solution of this compound. - Ensure the mobile phase is compatible with the ionization mode (e.g., ESI) and contains appropriate additives like formic acid to promote ionization. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with ionization. | - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Dilute the sample to reduce the concentration of interfering substances. - Use a matrix-matched calibration curve. |
| Inconsistent Fragmentation | - Incorrect collision energy settings. | - Optimize collision energy for the specific precursor-to-product ion transition of this compound to ensure reproducible fragmentation. |
| Ghost Peaks | - Carryover from previous injections. | - Implement a robust needle and injection port washing procedure between samples. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Diterpene Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carnosic Acid | 331.2 | 287.2 |
| Carnosol | 329.2 | 285.2 |
| Rosmanol | 345.2 | 301.2 |
Note: Data synthesized from a study on related diterpenes. Parameters for this compound would need to be determined empirically but would be expected to be in a similar mass range.
Table 2: Linearity and Detection Limits for Related Diterpenes
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Carnosic Acid | 10.75 - 32,250 | 10.75 |
| Carnosol | 1.453 - 4360 | 1.453 |
| Rosmanol | 1.700 - 5100 | 1.700 |
LLOQ: Lower Limit of Quantification. Data from a validated UHPLC-ESI-MS/MS method for related compounds.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline based on methods for related compounds and should be optimized for the specific plant matrix.
-
Sample Preparation: Dry the plant material (e.g., rosemary leaves) at a controlled temperature to reduce moisture content. Grind the dried material to a fine powder.
-
Extraction:
-
Solvent Selection: Use a suitable solvent such as ethanol, methanol, or acetone. The polarity of the solvent can influence the extraction efficiency of different compounds.
-
Extraction Technique:
-
Maceration: Mix the powdered plant material with the solvent and stir for a defined period (e.g., 8 hours) at room temperature.
-
Ultrasound-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This can improve extraction efficiency.
-
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.
-
Purification (Optional): For cleaner samples, a pH-controlled precipitation can be employed. Dissolve the extract in a water-miscible solvent, adjust the pH to between 7 and 10 to solubilize the acidic compounds as salts, and add water to precipitate impurities. After removing the impurities, acidify the solution to precipitate the purified acidic compounds. Alternatively, solid-phase extraction (SPE) can be used for selective purification.
Protocol 2: UHPLC-ESI-QTOF-MS Quantification Method
This protocol is adapted from methods used for the analysis of phenolic diterpenes in plant extracts.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative mode for acidic compounds.
-
MS Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly selective and sensitive. For identification and untargeted analysis, a full scan with data-dependent fragmentation (e.g., SWATH) can be used.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., precursor/product ions, collision energy) by infusing a standard solution of this compound.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in a solvent similar to the mobile phase.
-
If significant matrix effects are expected, prepare matrix-matched calibration standards.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for method refinement.
References
Validation & Comparative
12-Methoxycarnosic Acid vs. Carnosic Acid: A Comparative Guide on Antioxidant Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of 12-Methoxycarnosic Acid and Carnosic Acid, supported by available experimental data. This document details the methodologies of cited experiments and visualizes key pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
Carnosic acid, a phenolic diterpene found in rosemary and sage, is a well-established potent antioxidant. Its derivative, this compound, where a hydroxyl group at the C12 position is replaced by a methoxy group, also exhibits antioxidant properties. However, available research indicates that carnosic acid is a significantly more potent antioxidant than its 12-methoxy counterpart. A key study by Richheimer et al. (1996) demonstrated that in soybean oil, the antioxidant potency of carnosic acid was more than double that of this compound when evaluated using the Rancimat method.
The superior antioxidant activity of carnosic acid is attributed to its two phenolic hydroxyl groups, which are crucial for scavenging free radicals. The methoxylation at the C12 position in this compound appears to diminish this radical-scavenging capability. While both compounds contribute to the overall antioxidant profile of the extracts they are found in, carnosic acid is the dominant contributor to this effect.
Quantitative Data Comparison
To date, direct quantitative comparisons of the antioxidant activity of this compound and Carnosic Acid in peer-reviewed literature are limited. The most direct comparison comes from the work of Richheimer et al. (1996), which, while not providing specific IC50 values in the publication, offers a relative potency.
| Compound | Antioxidant Assay | Matrix | Relative Potency | Source |
| Carnosic Acid | Rancimat Method | Soybean Oil | >2x more potent than this compound | Richheimer et al., 1996 |
| This compound | Rancimat Method | Soybean Oil | Less than half the potency of Carnosic Acid | Richheimer et al., 1996 |
Note: Further studies with direct, quantitative comparisons across a range of antioxidant assays are needed for a more complete picture.
Experimental Protocols
Rancimat Method for Lipid Peroxidation Inhibition
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils. The protocol below is a generalized procedure based on the principles of the method used to evaluate the antioxidant activity of lipid-soluble compounds like carnosic acid and its derivatives.
Objective: To assess the ability of an antioxidant to delay the oxidation of a lipid substrate.
Principle: The sample (oil with or without the antioxidant) is subjected to elevated temperature and a constant stream of air. This accelerates the oxidation process, leading to the formation of volatile secondary oxidation products, primarily formic acid. These volatile compounds are passed into a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The time taken to reach a rapid increase in conductivity is known as the induction time or oxidative stability index (OSI). A longer induction time indicates greater oxidative stability and higher antioxidant activity.
Apparatus:
-
Rancimat apparatus (e.g., Metrohm Rancimat)
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Heating block
Reagents:
-
Soybean oil (or other lipid substrate)
-
Carnosic Acid
-
This compound
-
Deionized water
Procedure:
-
Sample Preparation: Prepare solutions of carnosic acid and this compound in soybean oil at the desired concentrations. A control sample of soybean oil without any added antioxidant is also prepared.
-
Apparatus Setup:
-
Fill the measuring vessels with a defined volume of deionized water.
-
Place the measuring vessels into the Rancimat apparatus.
-
Pipette a precise amount of the oil sample (e.g., 3 g) into the reaction vessels.
-
-
Measurement:
-
Place the reaction vessels into the heating block of the Rancimat, which is pre-heated to a specific temperature (e.g., 110-120 °C).
-
Connect the air supply to the reaction vessels, ensuring a constant airflow (e.g., 20 L/h) through the oil.
-
Start the measurement. The instrument will continuously record the conductivity of the water in the measuring vessels.
-
-
Data Analysis: The induction time is automatically determined by the software as the point of maximum change in the rate of conductivity increase. The antioxidant activity is evaluated by comparing the induction time of the samples containing the antioxidants to that of the control. A "Protection Factor" can be calculated as the ratio of the induction time of the stabilized oil to that of the control oil.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like carnosic acid extends beyond direct radical scavenging and involves the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Carnosic Acid: Nrf2 and PI3K/Akt Pathways
Carnosic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress or electrophilic compounds like carnosic acid, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.
Carnosic acid has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival and has been linked to the activation of Nrf2. The activation of PI3K/Akt can lead to the phosphorylation and subsequent inactivation of GSK-3β, a kinase that promotes Nrf2 degradation. Thus, by activating the PI3K/Akt pathway, carnosic acid can further enhance Nrf2-mediated antioxidant responses.
A Comparative Analysis of 5-alpha Reductase Inhibition: 12-Methoxycarnosic Acid versus Finasteride
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the 5-alpha reductase inhibitory activities of 12-Methoxycarnosic Acid, a naturally derived compound, and Finasteride, a well-established synthetic drug. This document synthesizes available experimental data to highlight their relative potencies and underlying mechanisms of action.
This guide delves into the quantitative measures of inhibition, details the experimental methodologies used to ascertain these activities, and visualizes the biochemical pathways and experimental workflows involved.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and Finasteride on 5-alpha reductase have been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The following table summarizes these findings. It is crucial to note that the experimental conditions, including the specific isozyme of 5-alpha reductase and the source of the enzyme, can significantly influence the observed IC50 values.
| Compound | 5α-Reductase Isozyme(s) | IC50 Value | Source of Enzyme |
| This compound | Not Specified | 61.7 µM[1][2] | Not Specified |
| Finasteride | Type II | 4.2 nM[3] | Not Specified |
| Type I | 313 nM[4] | Not Specified | |
| Type II | 11.3 nM[4] | Not Specified | |
| Not Specified | 0.73 µM | LNCaP cells |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Mechanism of Action
Finasteride is a well-characterized competitive inhibitor of 5-alpha reductase, particularly with a high affinity for the type II isozyme. Its mechanism involves binding to the enzyme-NADP+ intermediate, effectively preventing the conversion of testosterone to dihydrotestosterone (DHT).
The precise mechanism of inhibition for This compound has not been as extensively elucidated in the reviewed literature. However, computational molecular docking studies suggest that it effectively binds to the active site of the 5-alpha reductase enzyme, indicating a potential competitive or mixed-type inhibitory action.
Experimental Protocols
The determination of 5-alpha reductase inhibitory activity typically involves in vitro assays that measure the conversion of a substrate (e.g., testosterone) to its product (DHT) in the presence of the enzyme and the inhibitor. While specific parameters may vary between studies, the general workflow is consistent.
General Protocol for 5-alpha Reductase Inhibition Assay:
-
Enzyme Preparation: The source of 5-alpha reductase can be varied, including preparations from rat liver microsomes, human prostate tissue, or cultured cell lines such as LNCaP cells, which endogenously express the enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer solution (e.g., phosphate or MOPS buffer), the enzyme preparation, the substrate (often radiolabeled testosterone, such as [3H]testosterone), and the necessary cofactor, NADPH.
-
Inhibitor Addition: The test compound (this compound or Finasteride) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (typically 37°C) for a specific duration to allow for the enzymatic conversion.
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an acid or a solvent like dichloromethane. The steroidal products are then extracted from the aqueous mixture.
-
Analysis: The amount of product (DHT) formed is quantified. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or scintillation counting if a radiolabeled substrate is used.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Visualizing the Biochemical Landscape
To better understand the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the 5-alpha reductase signaling pathway and a typical experimental workflow.
Caption: 5-alpha Reductase Pathway and Inhibition.
References
A Comparative In Vitro Efficacy Analysis of 12-Methoxycarnosic Acid and Dutasteride as 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of 12-Methoxycarnosic Acid and dutasteride as inhibitors of 5α-reductase, a critical enzyme in androgen metabolism. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding of their respective inhibitory potentials.
Quantitative Efficacy Data
The inhibitory activities of this compound and dutasteride against 5α-reductase have been evaluated in vitro, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 Value |
| This compound | 5α-Reductase | 61.7 µM |
| Dutasteride | 5α-Reductase Type 1 | 7 nM |
| 5α-Reductase Type 2 | 6 nM |
Note: The specific experimental conditions for the determination of the IC50 value for this compound, including the enzyme source and substrate concentration, were not specified in the available literature. This information is crucial for a direct and comprehensive comparison.
Mechanism of Action: The 5α-Reductase Signaling Pathway
Both this compound and dutasteride exert their effects by inhibiting the 5α-reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in various physiological and pathophysiological processes. It binds to the androgen receptor (AR), and the resulting DHT-AR complex translocates to the nucleus, where it modulates the transcription of androgen-responsive genes. By inhibiting 5α-reductase, these compounds reduce the levels of DHT, thereby attenuating androgen signaling.
Caption: The 5α-reductase signaling pathway and the point of inhibition.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro 5α-reductase inhibition assay, based on established protocols using rat liver microsomes as the enzyme source.
Objective: To determine the in vitro inhibitory effect of test compounds on 5α-reductase activity.
Materials:
-
Enzyme Source: Rat liver microsomes
-
Substrate: Testosterone
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Test Compounds: this compound, Dutasteride
-
Buffer: Tris-HCl buffer (pH 7.4, containing 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, and 0.5 mM phenylmethylsulfonyl fluoride)
-
Instrumentation: Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation:
-
Homogenize rat liver tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in fresh Tris-HCl buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a reaction vessel, combine the rat liver microsomes, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding testosterone to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid or organic solvent).
-
-
Quantification of Testosterone Depletion:
-
Measure the amount of remaining testosterone in each reaction mixture. This can be achieved using:
-
Spectrophotometry: By monitoring the change in absorbance at a specific wavelength corresponding to testosterone.
-
HPLC: By separating the reaction components and quantifying the testosterone peak.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the in vitro 5α-reductase inhibition assay.
Comparative Discussion
Based on the available in vitro data, dutasteride is a significantly more potent inhibitor of 5α-reductase than this compound. Dutasteride's IC50 values are in the nanomolar range for both type 1 and type 2 isoforms, indicating very high affinity and inhibitory activity. In contrast, the reported IC50 for this compound is in the micromolar range, suggesting a much lower potency.
The dual inhibitory action of dutasteride on both major isoforms of 5α-reductase is a key feature, as these isoforms have distinct tissue distributions and physiological roles. This broad-spectrum inhibition leads to a more profound and consistent suppression of DHT levels. The inhibitory profile of this compound against the specific 5α-reductase isoforms is not currently well-documented in the public domain, which limits a more detailed comparative assessment of its potential selectivity.
It is imperative to acknowledge the limitations of this comparison. The lack of detailed experimental parameters for the this compound IC50 value makes a direct, side-by-side comparison with the well-characterized data for dutasteride challenging. Further in vitro studies employing standardized assay conditions and investigating the isoform specificity of this compound are warranted to provide a more definitive and conclusive comparison of the efficacy of these two compounds.
Comparative Diterpenoid Profiles in Salvia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Salvia represents a rich and diverse source of bioactive diterpenoids. This guide provides a comparative analysis of the diterpenoid profiles across various Salvia species, supported by quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways and analytical workflows.
The genus Salvia, the largest in the Lamiaceae family, is renowned for its production of a wide array of diterpenoids, which are broadly classified into abietane, clerodane, and labdane types. These compounds, particularly the abietane-type tanshinones and phenolic diterpenes like carnosic acid and carnosol, have garnered significant attention for their therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Understanding the distribution and concentration of these diterpenoids across different Salvia species is crucial for drug discovery, chemotaxonomy, and the standardization of herbal medicines.
Quantitative Comparison of Diterpenoid Content
The concentration of specific diterpenoids can vary significantly among different Salvia species, and even within the same species due to geographical and environmental factors.[4] The following tables summarize the quantitative data on the content of major diterpenoids in several Salvia species, compiled from various studies.
Table 1: Tanshinone Content in Different Salvia Species (mg/g of Dried Root unless otherwise specified)
| Species | Cryptotanshinone | Tanshinone I | Tanshinone IIA | Dihydrotanshinone I | Reference |
| Salvia miltiorrhiza | 0.764 | 0.20 - 1.09 | 0.895 | 0.065 | [5] |
| Salvia glutinosa | - | - | - | - | |
| Salvia trijuga | - | - | 6.85 | - | |
| Salvia przewalskii | 2.03 | - | - | - | |
| Salvia yunnanensis | - | Present | Present | - | |
| Salvia castanea | - | - | High Content | - |
Note: '-' indicates that the data was not reported in the cited sources.
Table 2: Phenolic Diterpenoid Content in Different Salvia Species (mg/g of Dried Plant Material unless otherwise specified)
| Species | Carnosic Acid | Carnosol | Rosmanol | Reference |
| Salvia officinalis | 14.6 | 0.4 | - | |
| Salvia fruticosa | Present | Present | Present | |
| Salvia rosmarinus (syn Rosmarinus officinalis) | Present | Present | Present | |
| Salvia semiatrata (µg/mg) | - | 0.02 - 0.57 | - |
Note: '-' indicates that the data was not reported in the cited sources. 'Present' indicates the compound was identified but not quantified in the cited study.
Experimental Protocols
Accurate quantification of diterpenoids is essential for comparative studies. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Extraction and Quantification of Tanshinones by UHPLC-DAD-MS
This protocol is adapted from a study comparing the tanshinone profiles of Salvia miltiorrhiza and Salvia glutinosa.
1. Sample Preparation:
- Dried and powdered root material (0.5 g) is extracted with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.
- The extraction is repeated twice.
- The combined extracts are filtered and concentrated under reduced pressure.
- The residue is dissolved in methanol to a final concentration of 1 mg/mL for analysis.
2. UHPLC-DAD-MS Analysis:
- Chromatographic System: Agilent 1290 Infinity UHPLC system or equivalent.
- Column: Zorbax RRHD C18 column (2.1 x 100 mm, 1.8 µm).
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the compounds of interest.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Detection:
- DAD: Diode array detector is used to monitor the absorbance at specific wavelengths (e.g., 254 nm and 270 nm for tanshinones).
- MS: A mass spectrometer with an electrospray ionization (ESI) source is used in positive ion mode for mass identification and confirmation.
- Quantification: External standard calibration curves are generated using pure standards of cryptotanshinone, tanshinone I, and tanshinone IIA.
Protocol 2: Quantification of Carnosic Acid and Carnosol by HPLC
This protocol is based on a method for the determination of carnosic acid and carnosol in Salvia species.
1. Extraction:
- Fresh or dried leaf material (1 g) is homogenized with 10 mL of acetone.
- The mixture is sonicated for 15 minutes and then centrifuged.
- The supernatant is collected, and the extraction process is repeated twice.
- The combined supernatants are evaporated to dryness and the residue is redissolved in methanol.
2. HPLC Analysis:
- Chromatographic System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 284 nm.
- Quantification: Quantification is performed using calibration curves prepared from authentic standards of carnosic acid and carnosol.
Visualizing Biosynthetic Pathways and Workflows
The biosynthesis of diterpenoids in Salvia involves complex enzymatic pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Conclusion
The comparative analysis of diterpenoid profiles in different Salvia species reveals significant chemotaxonomic variations and highlights species with high concentrations of medicinally important compounds. For researchers and drug development professionals, this information is invaluable for selecting promising species for further investigation and for the development of standardized herbal products. The provided experimental protocols and workflow diagrams offer a practical guide for conducting such comparative studies. Further research into a wider range of Salvia species is warranted to fully explore the chemical diversity and therapeutic potential of this remarkable genus.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 12-Methoxycarnosic Acid: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 12-Methoxycarnosic Acid. While specific validated methods for this compound are not extensively published, this document leverages established methodologies for the structurally similar and co-occurring compound, carnosic acid, to present a robust comparative framework. The information is intended to guide researchers in selecting the most appropriate analytical technique for their specific research and development needs.
Introduction
This compound is a phenolic diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis).[1] Like its precursor, carnosic acid, it is investigated for various biological activities, including its potential as a 5-alpha reductase inhibitor.[2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug development. The two most common analytical techniques for this purpose are HPLC-UV and LC-MS/MS. This guide will compare these methods based on their performance characteristics, supported by experimental data adapted from studies on related compounds.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers significantly higher sensitivity and selectivity compared to HPLC-UV.[3][4][5]
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters (Adapted from Carnosic Acid Data)
| Parameter | HPLC-UV | LC-MS/MS | Source |
| Linearity Range | 0.25–8 µg/mL | 1.25–500 ng/mL | |
| Limit of Detection (LOD) | ~0.075 ng/mL (injected) | ~1.6 ng/mL (in plasma) | |
| Limit of Quantification (LOQ) | ~0.25 ng/mL (injected) | ~5.0 ng/mL (in plasma) | |
| Accuracy (% Recovery) | 91.7% - 105.8% | 90% - 110% | |
| Precision (% RSD) | < 5.13% | < 15% | |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific precursor-to-product ion transitions. | |
| Matrix Effect | Generally low. | Can be significant; requires careful evaluation and compensation (e.g., using internal standards). | |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires specialized expertise. | |
| Throughput | Generally lower due to longer run times for adequate separation. | Higher; can utilize faster UPLC systems for shorter run times. |
Experimental Protocols
The following are detailed, representative protocols for the validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on established methods for carnosic acid.
HPLC-UV Method Protocol
This protocol is adapted from a validated method for carnosic acid in human plasma.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 2% o-phosphoric acid in water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation (Plasma):
-
Perform a liquid-liquid extraction with hexane to isolate the analyte from the plasma matrix.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1 to 10 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Spike known concentrations of this compound into blank plasma samples at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision: Analyze replicate samples at three different concentration levels on the same day (intra-day precision) and on three different days (inter-day precision). Calculate the relative standard deviation (%RSD).
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Selectivity: Analyze blank plasma samples to ensure no endogenous components interfere with the analyte peak.
LC-MS/MS Method Protocol
This protocol is a proposed method based on general LC-MS/MS validation procedures and data for related compounds.
1. Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for LC-MS (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. Based on its structure (C21H30O4), the precursor ion [M-H]⁻ would be approximately m/z 345.2.
2. Sample Preparation (Plasma):
-
A protein precipitation method can be used. Add a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
An internal standard (e.g., a deuterated analog of this compound) should be added at the beginning of the sample preparation to correct for matrix effects and extraction variability.
3. Validation Parameters:
-
Linearity: Prepare a calibration curve in the desired concentration range (e.g., 1 to 1000 ng/mL) in the matrix of interest (e.g., blank plasma).
-
Accuracy and Precision: Assessed similarly to the HPLC-UV method using quality control (QC) samples at low, medium, and high concentrations.
-
Sensitivity (LOD and LOQ): Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Monitor for interfering peaks at the retention time of the analyte in blank matrix samples.
-
Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to a neat standard solution.
-
Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Mandatory Visualizations
Caption: Experimental workflow for the validation of an analytical method.
Caption: Putative signaling pathway of this compound as a 5-alpha reductase inhibitor.
Conclusion
Both HPLC-UV and LC-MS/MS can be successfully validated and employed for the quantification of this compound.
-
HPLC-UV is a cost-effective and robust technique suitable for routine quality control and analysis of relatively high-concentration samples where high sensitivity is not a primary concern.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, analysis of low-concentration samples, and complex herbal formulations. The enhanced selectivity of LC-MS/MS also allows for faster analysis times through the use of UPLC systems.
The selection of the most appropriate method should be based on a thorough consideration of the study's objectives, sample type, required analytical performance, and available resources.
References
- 1. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Salvia Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diterpenes in Salvia species, such as the pharmacologically significant tanshinones and salvianolic acids from Salvia miltiorrhiza (Danshen), is paramount for quality control, pharmacokinetic studies, and the development of herbal medicines. The cross-validation of analytical methods ensures the reliability and consistency of results across different laboratories and techniques. This guide provides a comparative overview of commonly employed analytical methods for Salvia diterpenes, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate approach for their specific needs.
The primary analytical techniques for the quantitative analysis of Salvia diterpenes are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer varying degrees of sensitivity, selectivity, and speed.
Quantitative Data Summary
The following tables summarize the validation parameters of several analytical methods for the determination of key Salvia diterpenes. This data, compiled from multiple studies, facilitates a direct comparison of method performance.
Table 1: Comparison of HPLC and UPLC-TQ-MS/MS Methods for Major Diterpenes in Salvia miltiorrhiza
| Analyte | Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Recovery (%) | Reference |
| Dihydrotanshinone I | HPLC-ESI-MS/MS | - | - | - | 6.0 | 95.0 | [1] |
| Cryptotanshinone | HPLC-ESI-MS/MS | - | - | - | 4.3 | 97.2 | [1] |
| Tanshinone I | HPLC-ESI-MS/MS | - | - | - | 3.7 | 93.1 | [1] |
| Tanshinone IIA | HPLC-ESI-MS/MS | - | - | - | 4.2 | 95.9 | [1] |
| Salvianolic Acid B | UPLC-TQ-MS/MS | 0.9900 - 0.9998 | - | - | < 8.21 (Intra- & Inter-day) | > 85.9 | [2] |
| Tanshinone IIA | UPLC-TQ-MS/MS | 0.991 - 0.999 | 0.01 (pg/mL) | - | < 8.21 (Intra- & Inter-day) | > 85.9 | |
| Cryptotanshinone | UPLC-TQ-MS/MS | 0.991 - 0.999 | - | - | - | - | |
| Dihydrotanshinone I | UPLC-TQ-MS/MS | 0.991 - 0.999 | - | - | - | - | |
| Tanshinone I | UPLC-TQ-MS/MS | 0.991 - 0.999 | - | - | - | - |
Table 2: Validation of a UHPLC-QTOF-MS/MS Method for Diterpenoid Analysis in Salvia Species
| Parameter | Performance |
| Limit of Detection (LOD) | 3.0 - 16 ng/mL |
| Precision (Intra- & Inter-day Variation) | < 3% |
| Recovery | 96.2 - 101.8% |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative experimental protocols for the analysis of Salvia diterpenes.
UPLC-TQ-MS/MS Method for Simultaneous Quantification
This method is suitable for the simultaneous determination of multiple hydrophilic (e.g., salvianolic acids) and lipophilic (e.g., tanshinones) compounds in Salvia miltiorrhiza.
-
Sample Preparation:
-
Pulverize dried plant material (roots, stems, leaves, or flowers).
-
Accurately weigh 0.5 g of the powder and add to 25 mL of a methanol-water (80:20, v/v) solution.
-
Perform ultrasonic extraction for 40 minutes.
-
Centrifuge the extract at 13,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-15 min: 90% to 60% A
-
15-19 min: 60% to 36% A
-
19-32 min: 36% to 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Specific MRM transitions for each analyte should be optimized. For example:
-
Tanshinone IIA (positive mode): m/z 295→249, 191
-
Salvianolic Acid B (negative mode): m/z 717→519, 321
-
-
HPLC-UV Method for Triterpenic Acids
This method is suitable for the analysis of oleanolic and ursolic acid in Salvia species.
-
Sample Preparation:
-
Extract dried plant material with ethanol.
-
Filter the extract before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.1% aqueous phosphoric acid in a gradient elution.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Validation Parameters:
-
The method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines.
-
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Salvia diterpenes.
References
- 1. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural 5-Alpha-Reductase Inhibitors: 12-Methoxycarnosic Acid and Other Phytochemicals
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro efficacy of natural compounds targeting the 5-alpha-reductase enzyme, supported by experimental data and detailed protocols.
The enzyme 5-alpha-reductase (5-AR) is a critical player in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne. Consequently, the inhibition of 5-AR is a key therapeutic strategy. While synthetic 5-AR inhibitors (5-ARIs) like finasteride and dutasteride are clinically established, interest in natural alternatives is growing due to their potential for fewer side effects. This guide provides a head-to-head comparison of the in vitro inhibitory activity of 12-Methoxycarnosic Acid against other prominent natural 5-ARIs, presenting available quantitative data, detailed experimental methodologies, and relevant biochemical pathways.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected natural 5-ARIs. It is crucial to note that these values are compiled from different studies that may have employed varied experimental conditions, such as the source of the 5-alpha-reductase enzyme and substrate concentrations. This variability can influence the reported IC50 values, making direct comparisons between studies challenging.
| Compound | IC50 Value (µM) | Source Organism for Enzyme | Notes |
| This compound | 61.7[1] | Not Specified | Isolated from Salvia microphylla. |
| β-Sitosterol | 2.7[2][3] - >241.13 | Hamster Prostate, Human Prostate | Wide range of reported efficacy. |
| Curcumin | ~13.4[4][5] | LNCaP cells | Active constituent of Turmeric (Curcuma longa). |
| Epigallocatechin Gallate (EGCG) | Potent Inhibitor of Type 1 5-AR | Human Scalp and Prostate | Specific IC50 values vary across studies. |
| Saw Palmetto Extract | IC50 in µg/mL | Human cell lines | Data is for a lipidosterolic extract, not a pure compound, making direct molar comparison difficult. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are the protocols for the 5-alpha-reductase inhibition assays as described in the cited literature for each compound.
This compound
The precise experimental protocol for determining the IC50 value of this compound was not available in the reviewed literature. The reported IC50 of 61.7 µM originates from MedChemExpress, a supplier of research chemicals, and the specific assay conditions are not detailed in the publicly available information.
β-Sitosterol Inhibition Assay
The inhibitory activity of β-sitosterol on 5-alpha-reductase was determined using hamster prostate homogenates.
-
Enzyme Preparation: Prostate tissue from male golden hamsters was homogenized in a buffer solution.
-
Reaction Mixture: The assay mixture contained the prostate homogenate (enzyme source), testosterone as the substrate, and varying concentrations of β-sitosterol.
-
Incubation: The reaction was initiated by the addition of a cofactor (implied to be NADPH) and incubated at a controlled temperature.
-
Quantification: The conversion of testosterone to DHT was measured. The concentration of β-sitosterol that inhibited 50% of the enzymatic activity was determined to be 2.7 µM.
Curcumin Inhibition Assay
The 5-alpha-reductase inhibitory activity of curcumin and its analogues was evaluated using a liquid chromatography-mass spectrometry (LC-MS) based assay with enzyme prepared from LNCaP human prostate cancer cells.
-
Enzyme Preparation: LNCaP cells, which endogenously express 5-alpha-reductase, were used to prepare the enzyme source.
-
Reaction: The reaction mixture included the enzyme preparation, testosterone as the substrate, NADPH as a cofactor, and the test compounds (curcumin analogues) at various concentrations.
-
Analysis: The amount of DHT produced was quantified using LC-MS.
-
IC50 Determination: The concentration of curcumin that resulted in a 50% reduction in DHT formation was calculated to be approximately 13.4 µM.
Epigallocatechin Gallate (EGCG) Inhibition Assay
Studies on EGCG have demonstrated its potent inhibition of the type 1 isozyme of 5-alpha-reductase.
-
Enzyme Source: The inhibitory effects were assessed using microsomal fractions from human scalp and prostate tissues, as well as cell-free assays.
-
Assay Principle: The assay measures the conversion of testosterone to DHT in the presence of varying concentrations of EGCG.
-
Findings: EGCG was found to be a potent inhibitor of the type 1 5-alpha-reductase isozyme.
Saw Palmetto Extract Inhibition Assay
The inhibitory potency of a saw palmetto ethanol extract (SPET-085) on 5-alpha-reductase type II was determined in a cell-free in vitro test system.
-
Enzyme System: The assay utilized a cell-free system containing the 5-alpha-reductase isoenzyme type II.
-
Substrate: Androstenedione was used as the substrate for the enzymatic reaction.
-
Measurement: The inhibitory potency was measured by quantifying the enzymatic conversion of androstenedione to 5-alpha-androstanedione.
-
Results: The SPET-085 extract exhibited a concentration-dependent inhibition of 5-alpha-reductase type II with an IC50 of 2.88 ± 0.45 µg/mL.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Conclusion
References
The Intricate Dance of Structure and Activity: A Comparative Guide to Carnosic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carnosic acid, a naturally occurring phenolic diterpene found in rosemary and sage, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties. The modification of its chemical structure has led to a plethora of derivatives with enhanced or modulated biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of carnosic acid derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Unveiling the Anticancer Potential: A Quantitative Comparison
The antiproliferative activity of carnosic acid and its derivatives has been extensively studied against various cancer cell lines. Modifications at the C-20 carboxyl group and the C-7 position have proven to be particularly fruitful in enhancing anticancer potency.
A series of novel carnosic acid derivatives incorporating urea moieties at the C-20 position demonstrated enhanced antiproliferative activity compared to the parent compound.[1][2] Notably, derivative 14 consistently showed the highest activity across multiple colorectal, melanoma, and pancreatic cancer cell lines.[1][2] Similarly, derivatives with ester or carbamate groups at C-20, especially when combined with modifications at the C-7 benzylic position, have shown promise.[3] Compound 17 , featuring a 2-methylpropyl carbamate at C-20, exhibited high potency against SW480 colorectal cancer cells.
Below is a summary of the half-maximal inhibitory concentrations (IC50) for selected carnosic acid derivatives against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Carnosic Acid | - | HCT116 | 42 | |
| Carnosic Acid | - | SW480 | 21.8 | |
| Derivative 14 (Urea) | Urea moiety at C-20 | HCT116 | Potent (exact value not specified) | |
| Derivative 14 (Urea) | Urea moiety at C-20 | SW480 | Potent (exact value not specified) | |
| Derivative 14 (Urea) | Urea moiety at C-20 | A375 (Melanoma) | Potent (exact value not specified) | |
| Derivative 14 (Urea) | Urea moiety at C-20 | MiaPaca-2 (Pancreatic) | Potent (exact value not specified) | |
| Compound 8 (Ester) | Butyl ester at C-20, Carbonyl at C-7 | HCT116 | Potent (exact value not specified) | |
| Compound 17 (Carbamate) | 2-methylpropyl carbamate at C-20 | HCT116 | Potent (exact value not specified) | |
| Compound 17 (Carbamate) | 2-methylpropyl carbamate at C-20 | SW480 | 6.3 |
Antioxidant and Anti-inflammatory Activities: A Look at the Core Structure
The antioxidant activity of carnosic acid is primarily attributed to its catechol moiety, which acts as a potent scavenger of reactive oxygen species (ROS). This activity is crucial for its anti-inflammatory and cytoprotective effects. The two phenolic hydroxyl groups are key to this radical-scavenging ability.
While extensive SAR studies on a wide range of synthetic derivatives for antioxidant and anti-inflammatory activities are less common than for anticancer effects, the core structure of carnosic acid and its primary oxidized form, carnosol, provides significant insight. Carnosic acid itself is a potent antioxidant, and its activity is often compared with that of its derivatives. The anti-inflammatory effects of carnosic acid and its derivatives are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.
| Compound | Activity | Assay | IC50 / Effect | Reference |
| Carnosic Acid | Antioxidant | DPPH radical scavenging | High activity | |
| Carnosic Acid | Antioxidant | ABTS radical scavenging | High activity | |
| Carnosic Acid | Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | Dose-dependent inhibition | |
| Carnosic Acid | Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 expression | Dose-dependent inhibition | |
| Rosemary Extract | Antioxidant | DPPH radical scavenging | IC50: 0.176 - 0.236 mg/mL |
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in SAR studies. Below are detailed methodologies for key experiments cited in the evaluation of carnosic acid derivatives.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the carnosic acid derivatives and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histograms.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds of interest.
-
Probe Loading: Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological mechanisms underlying the activity of carnosic acid derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for the synthesis and biological evaluation of carnosic acid derivatives.
Caption: Carnosic acid derivatives can induce G0/G1 cell cycle arrest by downregulating CDK4/6.
Caption: Anti-inflammatory mechanism of carnosic acid derivatives via inhibition of the NF-κB pathway.
References
Unveiling the Synergistic Potential of 12-Methoxycarnosic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic effects of natural compounds with conventional chemotherapeutic agents. 12-Methoxycarnosic Acid, a derivative of carnosic acid found in rosemary, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of the synergistic effects of this compound and its close analog, Carnosic Acid, with standard anticancer drugs, supported by experimental data.
Disclaimer: Direct experimental data on the synergistic effects of this compound is limited. Therefore, this guide presents data from its closely related precursor, Carnosic Acid, as a proxy to infer the potential synergistic activities of this compound. This assumption is based on their structural similarity and shared biological activities.
Synergistic Effects with Chemotherapeutic Agents
Carnosic Acid has demonstrated significant synergistic potential when combined with platinum-based drugs like cisplatin and anthracyclines like doxorubicin. These combinations have been shown to enhance the anti-tumor effects and mitigate some of the toxic side effects of these conventional drugs.
Combination with Cisplatin
Studies have shown that the combination of Carnosic Acid and cisplatin results in a significantly better anti-growth and pro-apoptotic effect on lung cancer xenografts compared to either drug alone[1]. This synergy is attributed, in part, to the ability of Carnosic Acid to modulate the tumor microenvironment. Specifically, Carnosic Acid has been found to boost the function of CD8+ T cells, key players in the anti-tumor immune response, and reduce the population of myeloid-derived suppressor cells (MDSCs), which are known to inhibit T-cell activity[1].
Combination with Doxorubicin
In breast cancer cell lines, while Carnosic Acid alone shows cytotoxic effects, its combination with doxorubicin has been investigated for its potential to reduce doxorubicin-induced cardiotoxicity without compromising its anticancer efficacy[2][3][4]. Studies in rat models have shown that Carnosic Acid administration can alleviate doxorubicin-induced cardiac damage by enhancing antioxidant defense mechanisms and modifying inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the synergistic effects of Carnosic Acid with cisplatin and doxorubicin.
Table 1: Synergistic Effects of Carnosic Acid with Cisplatin in a Lewis Lung Cancer (LLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Apoptotic Cells (%) |
| Control | 0 | 0 |
| Cisplatin alone | 45 | 25 |
| Carnosic Acid alone | 30 | 15 |
| Cisplatin + Carnosic Acid | 75 | 50 |
(Data adapted from a study on the anti-lung cancer effect of cisplatin combined with carnosic acid)
Table 2: Protective Effects of Carnosic Acid on Doxorubicin-Induced Cardiotoxicity Markers in Rats
| Treatment Group | Cardiac MDA Level (nmol/mg protein) | Cardiac GSH Level (μg/mg protein) |
| Control | 1.2 ± 0.2 | 5.5 ± 0.5 |
| Doxorubicin alone | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Doxorubicin + Carnosic Acid (20 mg/kg) | 1.8 ± 0.3 | 4.8 ± 0.4 |
(Data adapted from a study on Carnosic Acid mitigating doxorubicin-induced cardiac toxicity)
Mechanistic Insights: Signaling Pathways
The synergistic effects of Carnosic Acid are underpinned by its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Nrf2 Signaling Pathway
Carnosic Acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by Carnosic Acid leads to the expression of a battery of cytoprotective genes. This antioxidant effect is believed to contribute to the mitigation of chemotherapy-induced toxicity.
PI3K/Akt/mTOR Signaling Pathway
Carnosic Acid has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell proliferation and survival. By inhibiting this pathway, Carnosic Acid can induce apoptosis and autophagy in cancer cells, thereby sensitizing them to the effects of chemotherapy.
Experimental Protocols
Detailed methodologies for key experiments used to assess synergistic effects are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, the other compound (e.g., cisplatin or doxorubicin), and their combinations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with the compounds of interest for a specific duration.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the long-term effect on cell survival.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as markers of apoptosis, to elucidate the molecular mechanisms of synergy.
Protocol:
-
Cell Lysis: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Analyze the changes in the expression of apoptotic and anti-apoptotic proteins.
Conclusion and Future Directions
The available evidence strongly suggests that Carnosic Acid, and by extension, this compound, holds significant promise as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of conventional chemotherapeutics while potentially reducing their toxicity warrants further investigation. Future research should focus on conducting direct experimental studies on this compound to confirm its synergistic effects and to fully elucidate its mechanisms of action. Such studies will be crucial for translating these promising preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. Carnosic acid enhances the anti-lung cancer effect of cisplatin by inhibiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic responses of carnosic acid and doxorubicin on breast cancer cells in butterfly-shaped microchips in comparison to 2D and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosic acid mitigates doxorubicin-induced cardiac toxicity: Evidence from animal and cell model investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid mitigates doxorubicin-induced cardiac toxicity: Evidence from animal and cell model investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Carnosic Acid Against Major Neurotoxic Agents
An Objective Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the neuroprotective effects of Carnosic Acid, a potent antioxidant diterpene found in rosemary and sage, against a range of well-established neurotoxic agents. While the initial topic of interest was 12-Methoxycarnosic Acid, a naturally occurring derivative of Carnosic Acid, a comprehensive review of current scientific literature reveals a scarcity of specific experimental data on its neuroprotective properties.[1][2][3] In contrast, Carnosic Acid has been extensively studied, and its neuroprotective mechanisms are well-documented.[4] This guide will, therefore, focus on the robust data available for Carnosic Acid, offering valuable insights for researchers in the field of neuroprotection and neurodegenerative disease.
Carnosic Acid has demonstrated significant neuroprotective activity in various in vitro and in vivo models of neuronal injury. Its mechanisms of action are multifaceted, primarily revolving around the activation of the Nrf2 antioxidant response pathway, reduction of oxidative stress, and modulation of inflammatory and apoptotic signaling cascades. This guide will present a detailed comparison of its efficacy against key neurotoxic insults, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Neuroprotective Effects
The neuroprotective effects of Carnosic Acid have been quantified against several key neurotoxic agents. The following tables summarize the experimental findings from various studies, providing a clear comparison of its efficacy.
Table 1: Neuroprotective Effects of Carnosic Acid Against Oxidative Stress
| Neurotoxic Agent | Model System | Carnosic Acid Concentration | Key Findings | Reference |
| Hydrogen Peroxide (H₂O₂) | Mouse Primary Neuronal Cultures | 0.1–5 µM | Partially reduced H₂O₂-stimulated LDH release by approximately 22–33%. | |
| Hydrogen Peroxide (H₂O₂) | Mouse Primary Neuronal Cultures | 5 and 10 µM | Partially alleviated a ~40% decrease in mitochondrial membrane potential. | |
| Hydrogen Peroxide (H₂O₂) | Retina-derived cell lines (ARPE-19 and 661W) | Not specified | Significantly protected against H₂O₂-induced toxicity. | |
| Light-induced oxidative stress | In vivo (rats) | 25 mg/kg/day (i.p.) | Significantly reduced the number of TUNEL-positive apoptotic photoreceptor cells. |
Table 2: Neuroprotective Effects of Carnosic Acid Against Excitotoxicity
| Neurotoxic Agent | Model System | Carnosic Acid Concentration | Key Findings | Reference |
| Glutamate | Primary cultures of rat cortical neurons | 100 nM to 10 µM | Significantly attenuated neurotoxicity. | |
| Glutamate | Mouse Primary Cortical Neurons | 0.1–10 µM | No protective effect observed against glutamate-induced cell damage. |
Table 3: Neuroprotective Effects of Carnosic Acid in Models of Neurodegenerative Diseases
| Neurotoxic Agent/Model | Model System | Carnosic Acid Concentration | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA) | In vitro and in vivo models of Parkinson's disease | Not specified | Exhibited neuroprotective effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Assessment of Neuroprotection Against Hydrogen Peroxide-Induced Oxidative Stress in Primary Neuronal Cultures
-
Cell Culture: Primary cortical neurons were prepared from mouse embryos and cultured for eight days in vitro.
-
Induction of Neurotoxicity: Neuronal cell damage was induced by exposing the cultures to hydrogen peroxide (H₂O₂), with concentrations of 150 µM or 200 µM for 24 hours.
-
Treatment: Carnosic Acid was applied to the cell cultures in combination with H₂O₂. A positive control of N-acetyl-cysteine (NAC, 1 mM) was also used.
-
Assessment of Cell Viability and Cytotoxicity: Cell viability was measured using the MTT reduction assay, which assesses mitochondrial metabolic activity. Cytotoxicity was determined by the lactate dehydrogenase (LDH) release assay, which measures plasma membrane damage.
-
Measurement of Mitochondrial Membrane Potential (MMP): Changes in MMP were assessed after 6 hours of exposure to 200 µM H₂O₂.
-
Data Analysis: The effects of Carnosic Acid were compared to vehicle-treated and H₂O₂-only treated cells.
Evaluation of Neuroprotection in an In Vivo Model of Light-Induced Retinal Degeneration
-
Animal Model: Sprague-Dawley rats were used for the in vivo experiments.
-
Treatment: Rats were administered Carnosic Acid (25 mg/kg/day) via intraperitoneal (i.p.) injection for 6 days. A vehicle control group was also included.
-
Induction of Retinal Damage: Following treatment, the rats were exposed to damaging white light to induce retinal degeneration.
-
Assessment of Neuroprotection:
-
TUNEL Staining: Retinal sections were analyzed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic photoreceptor cells.
-
Electroretinogram (ERG): ERG was performed to assess retinal function.
-
-
Data Analysis: The number of TUNEL-positive cells and the ERG readings in the Carnosic Acid-treated group were compared to the vehicle-treated group.
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Activation of the Nrf2 pathway by Carnosic Acid.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
Benchmarking the Anti-inflammatory Activity of 12-Methoxycarnosic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of 12-Methoxycarnosic Acid. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its closely related precursor, Carnosic Acid, to provide a benchmark for its potential anti-inflammatory efficacy. The data is presented alongside common non-steroidal anti-inflammatory drugs (NSAIDs) for a comprehensive comparison. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.
Executive Summary
Carnosic acid, a major bioactive component of rosemary (Salvia officinalis), has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This guide benchmarks the reported in vitro and in vivo anti-inflammatory activities of Carnosic Acid against standard anti-inflammatory drugs, offering a predictive insight into the potential of its derivative, this compound.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of Carnosic Acid in comparison to standard anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target/Mediator | Cell Line | IC50 / Inhibition | Reference |
| Carnosic Acid | Nitric Oxide (NO) Production | iNOS | RAW 264.7 Macrophages | IC50: 7.47 µg/mL (22.5 µM) | [2] |
| Carnosol | Nitric Oxide (NO) Production | iNOS | RAW 264.7 Macrophages | IC50: 9.4 µM | [1] |
| Indomethacin | Cyclooxygenase (COX) Activity | COX-1/COX-2 | --- | IC50: Varies by assay | [3] |
| Dexamethasone | Glucocorticoid Receptor Agonist | Multiple | --- | IC50: Varies by assay |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Dosage | Inhibition of Edema (%) | Time Point | Reference |
| Carnosic Acid | Carrageenan-induced Paw Edema (mice) | 100 µ g/paw | Significant anti-nociceptive effects | 4 hours | [4] |
| Carnosol | Carrageenan-induced Paw Edema (mice) | 30 µ g/paw | 43.00 ± 5.13 vs 66.33 ± 5.89 (control) | 4 hours | |
| Indomethacin | Carrageenan-induced Paw Edema (rats) | 5 mg/kg | Significant inhibition | 1-5 hours | |
| Ferulic Acid | Carrageenan-induced Paw Edema (mice) | 100 mg/kg | 28% | 6 hours | |
| Ferulic Acid | Carrageenan-induced Paw Edema (mice) | 200 mg/kg | 37.5% | 6 hours |
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the animal.
-
Treatment: The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified time before carrageenan injection. A control group receives the vehicle only.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
TNF-α and IL-6 Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of key pro-inflammatory cytokines.
-
Cell Culture and Treatment: The protocol is similar to the nitric oxide assay, with RAW 264.7 cells being pre-treated with the test compound and then stimulated with LPS.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of carnosic acid and its derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of a test compound is outlined below.
Caption: General Experimental Workflow.
References
- 1. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]
- 2. Anti-inflammatory effects of supercritical carbon dioxide extract and its isolated carnosic acid from Rosmarinus officinalis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical anti-inflammatory activity of Salvia officinalis L. leaves: the relevance of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 12-Methoxycarnosic Acid
The safe and responsible disposal of 12-Methoxycarnosic Acid is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is critical due to the chemical's inherent hazards.
Hazard Identification and Safety Profile
This compound, a diterpene found in plants like Salvia officinalis, presents specific health and environmental hazards.[1] According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2]
Summary of Hazard Information:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[1][2] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400 | Warning | Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410 | Warning | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) for Handling and Disposal
To minimize exposure during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent skin contact.
-
Nitrile Gloves: To protect hands from direct contact.
-
Closed-toe Shoes: Essential for general laboratory safety.
All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in accordance with local, regional, national, and international regulations. The following protocol provides a general framework for its safe disposal:
-
Waste Segregation:
-
Do not dispose of this compound down the drain. This is critical to prevent its release into the environment, where it is very toxic to aquatic life.
-
Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled hazardous waste container.
-
Since this compound is a non-halogenated organic compound, it should be placed in a waste container specifically for "Organic Liquid" or "Solid Organic" waste, as appropriate.
-
-
Container Management:
-
Use a compatible, sealable container for waste collection.
-
The container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Ensure the container is kept closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.
-
Dispose of all contaminated disposable materials as hazardous waste in the same manner as the chemical itself.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste container.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For spills in solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the hazardous waste container.
-
Collect any spillage.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for this compound before handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
